Pgam1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(1,8-dihydroxy-9-oxoxanthen-3-yl)-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO6S/c20-10-3-1-6-15(18(10)21)29(26,27)22-9-7-12(24)17-14(8-9)28-13-5-2-4-11(23)16(13)19(17)25/h1-8,22-24H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMMZVQJPVUUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)NS(=O)(=O)C4=C(C(=CC=C4)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pgam1-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit a reprogrammed metabolism, famously characterized by the Warburg effect, where glycolysis is favored even in the presence of oxygen. This metabolic shift provides the necessary building blocks for rapid cell proliferation and survival. Phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme, has emerged as a critical regulator in this process and a promising therapeutic target. PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Its upregulation in various cancers is associated with tumor growth, survival, and invasion.[1][2] Pgam1-IN-1 is a potent inhibitor of PGAM1, offering a targeted approach to disrupt cancer cell metabolism. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action: Disrupting the Glycolytic Hub
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PGAM1.[3] This inhibition leads to a metabolic bottleneck in the glycolytic pathway, causing a significant accumulation of the substrate 3-phosphoglycerate (3-PG) and a depletion of the product 2-phosphoglycerate (2-PG) within the cancer cell.[1][4] This perturbation of metabolite levels has profound downstream consequences on interconnected metabolic and signaling pathways.
Quantitative Effects of PGAM1 Inhibition
The inhibition of PGAM1 by compounds like this compound and the well-studied inhibitor PGMI-004A leads to measurable changes in cancer cell metabolism and proliferation.
| Parameter | Inhibitor | Cell Line | Effect | Reference |
| PGAM1 Inhibition | This compound | - | IC50: 6.4 μM | [3] |
| PGMI-004A | Purified PGAM1 | IC50: 13.1 μM | [1][4] | |
| Metabolite Levels | PGMI-004A | H1299 (Lung Cancer) | Increased 3-PG, Decreased 2-PG | [1][4] |
| Glycolysis | PGMI-004A | H1299 (Lung Cancer) | Significantly reduced lactate production | [1] |
| Cell Proliferation | PGMI-004A | Diverse cancer cell lines | Decreased cell proliferation | [2] |
| Tumor Growth (in vivo) | PGMI-004A | H1299 Xenograft | Significantly decreased tumor growth and size | [1][4] |
Signaling Pathways and Downstream Effects
The accumulation of 3-PG and depletion of 2-PG due to this compound activity triggers a cascade of events that collectively suppress cancer cell growth and biosynthesis.
Inhibition of the Pentose Phosphate Pathway (PPP)
A key consequence of 3-PG accumulation is the inhibition of the oxidative arm of the Pentose Phosphate Pathway (PPP). 3-PG directly binds to and inhibits 6-phosphogluconate dehydrogenase (6PGD), a critical enzyme in the PPP.[1] This pathway is essential for generating NADPH, which is required for antioxidant defense and the synthesis of nucleotides and fatty acids. By inhibiting the PPP, this compound compromises the cancer cell's ability to manage oxidative stress and synthesize essential macromolecules.
Disruption of Biosynthesis
The reduction in PPP flux directly impacts the synthesis of ribonucleotides, which are crucial for DNA and RNA synthesis.[1] Furthermore, the overall disruption of glycolysis limits the availability of precursors for amino acid and lipid synthesis, further hampering the anabolic processes required for rapid cell proliferation.
Figure 1: Mechanism of Action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
PGAM1 Enzyme Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound on purified PGAM1 enzyme.
Methodology:
-
Purified recombinant human PGAM1 is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate.
-
The conversion of 3-PG to 2-PG is monitored over time. This can be coupled to a downstream enzymatic reaction that results in a change in absorbance or fluorescence, allowing for kinetic measurements.
-
The rate of the reaction at each inhibitor concentration is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Glycolysis Rate Assay (Extracellular Flux Analysis)
Objective: To measure the effect of this compound on the rate of glycolysis in live cancer cells.
Methodology:
-
Cancer cells are seeded in a specialized microplate (e.g., Seahorse XF plate).
-
The cells are treated with this compound or a vehicle control.
-
The Seahorse XF Analyzer is used to measure the extracellular acidification rate (ECAR), which is an indicator of lactate production and thus the rate of glycolysis.
-
Sequential injections of metabolic modulators (e.g., glucose, oligomycin, and 2-deoxyglucose) are used to determine basal glycolysis, glycolytic capacity, and non-glycolytic acidification.
Figure 2: Glycolysis Rate Assay Workflow.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 24, 48, 72 hours), a reagent such as CCK-8 or MTT is added to the wells.
-
This reagent is converted by metabolically active cells into a colored product, and the absorbance is measured using a microplate reader.
-
The absorbance is proportional to the number of viable cells, allowing for the determination of the effect of the inhibitor on cell proliferation.
siRNA-mediated Knockdown of PGAM1
Objective: To specifically reduce the expression of PGAM1 in cancer cells to validate its role in a particular phenotype.
Methodology:
-
Small interfering RNA (siRNA) molecules specifically targeting the mRNA of PGAM1 are designed and synthesized.
-
A transfection reagent is used to deliver the siRNA into the cancer cells.
-
A non-targeting siRNA is used as a negative control.
-
After incubation (typically 24-72 hours), the knockdown efficiency is verified at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting.
-
The phenotypic effects of PGAM1 knockdown (e.g., on cell proliferation, metabolism) are then assessed.
Non-Glycolytic Functions and Other Signaling Pathways
Recent research has uncovered non-glycolytic roles for PGAM1 in cancer progression, suggesting that the effects of this compound may extend beyond metabolic disruption. PGAM1 has been shown to promote cancer cell migration and metastasis through interactions with cytoskeletal proteins, a function that appears to be independent of its metabolic activity. Additionally, PGAM1 has been linked to other critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways, indicating a broader role in tumor biology. Further investigation is needed to fully elucidate how this compound may impact these non-glycolytic functions.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells. By inhibiting the key glycolytic enzyme PGAM1, this compound effectively disrupts the central carbon metabolism, leading to a reduction in glycolysis, impairment of the pentose phosphate pathway, and a subsequent decrease in biosynthesis and cell proliferation. The well-defined mechanism of action, supported by robust preclinical data, positions PGAM1 inhibitors as a promising class of anti-cancer agents. Further research into the non-glycolytic roles of PGAM1 and the in vivo efficacy and safety of this compound will be crucial for its clinical translation. This technical guide provides a foundational understanding for researchers and drug developers working to advance this innovative approach to cancer therapy.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
The Role of Pgam1-IN-1 in Glycolysis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate mutase 1 (PGAM1) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Its upregulation is a common feature in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Pgam1-IN-1, a small molecule inhibitor of PGAM1, and its role in the inhibition of glycolysis. We will explore its mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its characterization. This guide also includes a comparative analysis with other known PGAM1 inhibitors to provide a broader context for drug development professionals.
Introduction: PGAM1 as a Therapeutic Target
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming supports rapid cell proliferation and tumor growth, making glycolytic enzymes attractive targets for cancer therapy.[1][2] PGAM1, a key enzyme in this pathway, is frequently overexpressed in a multitude of human cancers, and its elevated expression often correlates with poor prognosis.[3][4] Inhibition of PGAM1 disrupts the glycolytic flux, leading to an accumulation of the substrate 3-PG and a depletion of the product 2-PG. This disruption not only hampers energy production but also affects downstream anabolic pathways that are crucial for cancer cell growth, such as the pentose phosphate pathway (PPP) and serine biosynthesis.[5] this compound is a potent and specific inhibitor of PGAM1, representing a promising lead compound for the development of novel anti-cancer therapeutics.[6]
This compound: Mechanism of Action
This compound belongs to a class of N-xanthone benzenesulfonamides that have been identified as novel PGAM1 inhibitors. While the precise binding mode of this compound is yet to be fully elucidated, structural and biochemical analyses of similar allosteric inhibitors, such as KH3, suggest that it likely binds to an allosteric pocket at the gate of the substrate entrance, rather than directly competing with the substrate at the active site.[3][7] This allosteric inhibition mechanism prevents the conformational changes required for the catalytic activity of PGAM1.[8][9] By binding to this allosteric site, this compound effectively locks the enzyme in an inactive state, leading to the inhibition of the conversion of 3-PG to 2-PG.
Quantitative Data on PGAM1 Inhibitors
The inhibitory potential of this compound and other notable PGAM1 inhibitors has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
| Inhibitor | IC50 (PGAM1 Enzyme) | Cell Proliferation IC50 (H1299 cells) | Binding Affinity (Kd) | Reference |
| This compound | 6.4 µM | 14.1 ± 1.9 µM | Not Reported | [6] |
| PGMI-004A | 13.1 µM | Not Reported for H1299 | 7.2 ± 0.7 µM | [10] |
| KH3 | 105 nM | Not Reported for H1299 | 890 nM | [11] |
Table 1: Inhibitory activity and binding affinity of selected PGAM1 inhibitors.
| Inhibitor | Cell Line | EC50 (Cell Proliferation) | Reference |
| KH3 | SW1990 | 0.70 µM | [11] |
| KH3 | PANC-1 | 0.27 µM | [11] |
| KH3 | AsPC-1 | Not Reported | [11] |
| KH3 | MIA PaCa-2 | Not Reported | [11] |
| KH3 | Primary Pancreatic Cancer Cells | 0.22 - 0.43 µM | [11] |
Table 2: Cell-based efficacy of the PGAM1 inhibitor KH3 in various pancreatic cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and other PGAM1 inhibitors.
PGAM1 Coupled Enzyme Activity Assay
This assay determines the enzymatic activity of PGAM1 by coupling its reaction to a series of subsequent enzymatic reactions that result in a measurable change in NADH absorbance.
Materials:
-
Recombinant human PGAM1
-
3-Phosphoglycerate (3-PG)
-
Enolase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
ADP
-
2,3-bisphosphoglycerate (2,3-BPG)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl
-
This compound or other test inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the assay buffer and all reagents.
-
Prepare a reaction mixture containing the coupling enzymes and cofactors in the assay buffer. The final concentrations in the reaction should be approximately: 0.3 U/mL enolase, 0.5 U/mL pyruvate kinase, 0.6 U/mL lactate dehydrogenase, 0.2 mM NADH, 1.5 mM ADP, and 10 µM 2,3-BPG.[12]
-
Add the desired concentration of this compound or other inhibitors to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant PGAM1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, 3-PG (e.g., to a final concentration of 1 mM).[12]
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-20 minutes). The rate of NADH oxidation is proportional to the PGAM1 activity.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
H1299 Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the proliferation of the H1299 non-small cell lung cancer cell line.
Materials:
-
H1299 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed H1299 cells into 96-well plates at a density of approximately 3,000 cells per well in 100 µL of culture medium.[13]
-
Incubate the plates overnight to allow the cells to attach.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours.[13]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in this guide.
Caption: Inhibition of PGAM1 by this compound blocks glycolysis and downstream anabolic pathways.
Caption: Workflow for the PGAM1 coupled enzyme activity assay.
Caption: Workflow for the H1299 cell proliferation (MTT) assay.
Conclusion
This compound is a valuable chemical tool for studying the role of PGAM1 in cancer metabolism and serves as a promising scaffold for the development of novel anti-cancer drugs. Its ability to inhibit glycolysis and subsequently impact cancer cell proliferation underscores the potential of targeting metabolic pathways in oncology. The experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this critical area. Future studies should focus on elucidating the precise binding interactions of this compound with PGAM1, optimizing its pharmacokinetic properties, and evaluating its efficacy in preclinical in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. An allosteric PGAM1 inhibitor effectively suppresses pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PGAM1 inhibitor KH3 | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay. [bio-protocol.org]
Pgam1-IN-1 and the Warburg Effect: A Technical Guide to a Novel Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming is a cornerstone of tumorigenesis, providing the necessary building blocks for rapid cell proliferation. Phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway, has emerged as a critical regulator of this process and a promising therapeutic target. This technical guide provides an in-depth overview of the PGAM1 inhibitor, Pgam1-IN-1, and its role in counteracting the Warburg effect in tumors. We present quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the underlying signaling pathways.
The Warburg Effect and the Central Role of PGAM1
The Warburg effect describes the metabolic shift of cancer cells towards aerobic glycolysis, where glucose is preferentially converted to lactate, rather than being fully oxidized in the mitochondria.[1][2] This seemingly inefficient process provides a proliferative advantage by shunting glycolytic intermediates into anabolic pathways for the synthesis of nucleotides, lipids, and amino acids necessary for biomass production.[3]
Phosphoglycerate mutase 1 (PGAM1) catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic pathway.[4][5] Upregulation of PGAM1 is a common feature in various human cancers and is linked to tumor growth, survival, and invasion.[4] By controlling the levels of 3-PG and 2-PG, PGAM1 not only regulates glycolytic flux but also coordinates with other biosynthetic pathways, such as the pentose phosphate pathway (PPP).[6][7]
This compound: A Potent Inhibitor of Glycolysis and Tumor Growth
This compound represents a class of small molecule inhibitors designed to specifically target the enzymatic activity of PGAM1. By binding to PGAM1, these inhibitors disrupt the glycolytic pathway, leading to a reduction in lactate production and a decrease in the anabolic processes that fuel cancer cell proliferation.[8] The inhibition of PGAM1 has been shown to sensitize cancer cells to conventional therapies like chemotherapy and radiotherapy.[8]
Quantitative Data on PGAM1 Inhibitors
The efficacy of PGAM1 inhibitors has been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for two prominent PGAM1 inhibitors, PGMI-004A and HKB99.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| PGMI-004A | H1299 (Non-small cell lung cancer) | 13.1 | [9] |
| HKB99 | PC9 (Non-small cell lung cancer) | 0.58 | [4] |
| HKB99 | HCC827 (Non-small cell lung cancer) | 0.72 | [4] |
| HKB99 | H1975 (Non-small cell lung cancer) | 1.23 | [4] |
| HKB99 | A549 (Non-small cell lung cancer) | 2.15 | [4] |
Table 1: IC50 Values of PGAM1 Inhibitors in Cancer Cell Lines. This table provides a comparative overview of the potency of different PGAM1 inhibitors against various non-small cell lung cancer cell lines. HKB99 demonstrates significantly greater potency compared to PGMI-004A.[4][9]
| Condition | Parameter | Fold Change | Cell Line | Reference |
| PGAM1 Knockdown | Glycolytic Rate | Decrease | H1299 | [6] |
| PGAM1 Knockdown | Lactate Production | Decrease | H1299 | [6] |
| PGAM1 Knockdown | RNA Biosynthesis | Decrease | H1299 | [6] |
| PGAM1 Knockdown | Lipogenesis | Decrease | H1299 | [6] |
Table 2: Effects of PGAM1 Knockdown on Cellular Metabolism. This table illustrates the significant impact of reducing PGAM1 expression on key metabolic pathways in H1299 lung cancer cells, highlighting its central role in the Warburg effect.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of PGAM1 inhibitors.
PGAM1 Activity Assay
This assay measures the enzymatic activity of PGAM1 by coupling the conversion of 3-PG to 2-PG with subsequent enzymatic reactions that result in a measurable change in NADH absorbance.
Materials:
-
Cell lysate
-
Reaction Buffer (100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl)
-
0.2 mM NADH
-
1.5 mM ADP
-
10 µM 2,3-bisphosphoglycerate
-
Lactate dehydrogenase (0.6 unit/ml)
-
Pyruvate kinase (0.5 unit/ml)
-
Enolase (0.3 unit/ml)
-
1 mM 3-phosphoglycerate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare cell lysates in a suitable lysis buffer.
-
In a 96-well plate, prepare a reaction mixture containing the reaction buffer, NADH, ADP, 2,3-bisphosphoglycerate, lactate dehydrogenase, pyruvate kinase, and enolase.
-
Add the cell lysate to the reaction mixture.
-
Initiate the reaction by adding 3-phosphoglycerate.
-
Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C.[10] The rate of NADH consumption is proportional to the PGAM1 activity.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
PGAM1 inhibitor (e.g., this compound)
-
CCK-8 solution
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10³ to 1x10⁴ cells per well and incubate overnight.
-
Treat the cells with various concentrations of the PGAM1 inhibitor. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.
Western Blot for PGAM1 Expression
Western blotting is used to detect the levels of PGAM1 protein in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PGAM1 (e.g., Proteintech, 16126-1-AP, at a dilution of 1:1000)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Protocol:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PGAM1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[5]
Signaling Pathways and Visualizations
The expression and activity of PGAM1 are regulated by key oncogenic signaling pathways, placing it at a critical nexus of cancer cell metabolism and proliferation.
The Warburg Effect and PGAM1's Central Role
Caption: The central role of PGAM1 in the Warburg effect.
Mechanism of Action of this compound
Caption: this compound inhibits PGAM1, disrupting glycolysis.
Upstream Regulation of PGAM1 by PI3K/Akt/mTOR and HIF-1α
Caption: PGAM1 is a downstream effector of the PI3K/Akt/mTOR/HIF-1α pathway.
Conclusion and Future Directions
The inhibition of PGAM1 presents a promising therapeutic strategy to selectively target the metabolic vulnerabilities of cancer cells. This compound and similar inhibitors have demonstrated potent anti-proliferative effects by disrupting the Warburg effect. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug developers in this field. Future research should focus on the in vivo efficacy and safety of PGAM1 inhibitors, as well as their potential in combination therapies to overcome drug resistance and improve patient outcomes. The continued exploration of the non-glycolytic functions of PGAM1 may also unveil novel therapeutic avenues.
References
- 1. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 2. assaygenie.com [assaygenie.com]
- 3. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sbyireview.com [sbyireview.com]
- 5. PGAM1 antibody (16126-1-AP) | Proteintech [ptglab.com]
- 6. Effects of Pgam1-mediated glycolysis pathway in Sertoli cells on Spermatogonial stem cells based on transcriptomics and energy metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. PGMI-004A | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Non-Glycolytic Functions of PGAM1 with Pgam1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme frequently overexpressed in various cancers, where it is known to regulate metabolic pathways to support rapid proliferation.[1][2][3] Emerging evidence, however, has unveiled critical non-glycolytic roles for PGAM1 in tumor progression, including the promotion of cell migration, invasion, and metastasis, independent of its metabolic activity.[3][4] These functions are mediated through interactions with signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR, and direct binding to cytoskeletal proteins.[4][5] Pgam1-IN-1 is a potent and specific small molecule inhibitor of PGAM1's enzymatic activity.[1] While direct studies employing this compound to investigate these non-glycolytic roles are not yet prevalent in the literature, its utility as a tool for such investigations is significant. This technical guide provides an in-depth overview of the non-glycolytic functions of PGAM1 and presents detailed experimental protocols that can be adapted for use with this compound to dissect these critical cancer-promoting activities.
Introduction: PGAM1 Beyond Glycolysis
While historically recognized for its catalytic role in converting 3-phosphoglycerate to 2-phosphoglycerate in glycolysis, PGAM1 has been shown to possess a multitude of non-glycolytic functions that are integral to cancer cell malignancy.[3] These functions often relate to cell motility and signaling, providing a rationale for targeting PGAM1 in cancer therapy beyond metabolic disruption.
Key non-glycolytic functions of PGAM1 include:
-
Regulation of Cell Migration and Invasion: Studies have demonstrated that knockdown of PGAM1 can significantly impair the migratory and invasive capabilities of cancer cells, a phenomenon observed to be independent of its impact on cell proliferation.[2][4]
-
Epithelial-Mesenchymal Transition (EMT): PGAM1 has been implicated in promoting EMT, a process critical for metastasis, by modulating the Wnt/β-catenin signaling pathway.[4]
-
Interaction with Cytoskeletal Proteins: A direct interaction between PGAM1 and α-smooth muscle actin (ACTA2) has been identified, which is independent of PGAM1's metabolic activity and plays a role in modulating actin filament assembly and cell motility.[6]
-
Modulation of Signaling Pathways: PGAM1 expression and activity are intertwined with major cancer-related signaling cascades, including the PI3K/Akt/mTOR pathway.[4]
This compound: A Tool for Investigating PGAM1 Function
This compound is a member of the N-xanthone benzenesulfonamide class of inhibitors designed to target PGAM1.[1] It exhibits potent inhibition of PGAM1's enzymatic activity and has been shown to reduce the proliferation of cancer cell lines.[1]
Table 1: this compound Inhibitory Activity [1]
| Target | IC50 (µM) | Cell Line | IC50 (µM) |
| PGAM1 Enzyme | 6.4 | H1299 (Lung Carcinoma) | 14.1 |
While the primary characterization of this compound focused on its anti-proliferative effects, likely linked to glycolytic inhibition, its specificity makes it a valuable chemical probe to explore the non-glycolytic functions of PGAM1. The following sections detail experimental approaches to achieve this.
Experimental Protocols for Investigating Non-Glycolytic Functions of PGAM1 with this compound
The following protocols are adapted from studies investigating the non-glycolytic roles of PGAM1 using other inhibitory methods (e.g., siRNA) and can be applied using this compound.
Cell Migration and Invasion Assays
These assays are fundamental to assessing the impact of PGAM1 inhibition on cell motility.
3.1.1. Transwell Migration Assay
-
Objective: To quantify the effect of this compound on the migratory capacity of cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., MDA-MB-231, Panc-1) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media.
-
Add media supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treat cells in the upper chamber with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a period that allows for migration but minimizes proliferative effects (e.g., 24-48 hours).
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet).
-
Elute the stain and quantify the absorbance, or count the number of migrated cells in representative fields under a microscope.
-
3.1.2. Matrigel Invasion Assay
-
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
-
Methodology:
-
Coat the upper chamber of a Transwell insert with a layer of Matrigel to mimic the extracellular matrix.
-
Follow the same procedure as the Transwell migration assay (protocols 3.1.1.1 - 3.1.1.7). The Matrigel requires cells to actively degrade the matrix to invade, providing a measure of invasiveness.
-
Table 2: Representative Quantitative Data from PGAM1 Inhibition Studies (using siRNA)
| Cell Line | Inhibition Method | Assay | Result | Reference |
| Panc-1 | PGAM1 siRNA | Migration | >60% decrease | [2] |
| Panc-1 | PGAM1 siRNA | Invasion | >60% decrease | [2] |
| U87 | PGAM1 siRNA | Migration | Significant decrease | [7] |
| U87 | PGAM1 siRNA | Invasion | Significant decrease | [7] |
Analysis of Signaling Pathways
Western blotting is a key technique to determine how this compound affects signaling pathways implicated in PGAM1's non-glycolytic functions.
3.2.1. Western Blot for Wnt/β-catenin and PI3K/Akt/mTOR Pathways
-
Objective: To determine if this compound treatment alters the expression or phosphorylation status of key proteins in these pathways.
-
Methodology:
-
Culture cancer cells to sub-confluency and treat with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-catenin, E-cadherin, N-cadherin, Vimentin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
Normalize protein expression to a loading control (e.g., GAPDH, β-actin).
-
Investigation of Protein-Protein Interactions
Co-immunoprecipitation can be used to investigate if this compound disrupts the interaction of PGAM1 with its non-glycolytic binding partners.
3.3.1. Co-Immunoprecipitation of PGAM1 and ACTA2
-
Objective: To determine if this compound affects the interaction between PGAM1 and ACTA2.
-
Methodology:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an antibody against PGAM1 or ACTA2 overnight.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes and analyze by Western blotting for the presence of the co-immunoprecipitated protein.
-
Visualizing PGAM1's Non-Glycolytic Network
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described.
References
- 1. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors | MDPI [mdpi.com]
- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGAM1: a potential therapeutic target mediating Wnt/β-catenin signaling drives breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate mutase 1 promotes cancer cell migration independent of its metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Aden...: Ingenta Connect [ingentaconnect.com]
Pgam1-IN-1 as a Tool to Study Metabolic Reprogramming: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1][2] This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[1][2] Phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme, has emerged as a critical regulator in this process, making it an attractive target for therapeutic intervention.[3][4][5] This technical guide focuses on Pgam1-IN-1 (also referred to in scientific literature as PGMI-004A), a small molecule inhibitor of PGAM1, and its application as a tool to investigate and potentially reverse metabolic reprogramming in cancer.[6]
This compound offers a potent and specific means to probe the intricate connections between glycolysis and other key metabolic pathways, such as the pentose phosphate pathway (PPP) and serine biosynthesis. By inhibiting PGAM1, researchers can induce metabolic stress in cancer cells, leading to a reduction in proliferation and tumor growth, thereby providing a valuable model for studying the effects of metabolic disruption in cancer. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on cellular metabolism, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a selective inhibitor of the glycolytic enzyme PGAM1.[6] PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic pathway. By inhibiting PGAM1, this compound leads to an accumulation of the substrate 3-PG and a depletion of the product 2-PG within the cell. This targeted disruption has significant downstream consequences on cellular metabolism:
-
Inhibition of Glycolysis: The accumulation of 3-PG and depletion of 2-PG creates a bottleneck in the glycolytic pathway, leading to a decreased glycolytic rate and reduced production of lactate.
-
Suppression of the Pentose Phosphate Pathway (PPP): The elevated levels of 3-PG directly inhibit 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative branch of the PPP. This reduces the production of NADPH, which is crucial for antioxidant defense and macromolecular biosynthesis.
-
Alteration of Biosynthesis: The reduction in glycolytic flux and PPP activity limits the availability of precursors for the synthesis of nucleotides (RNA) and lipids.
The culmination of these effects is a significant attenuation of cancer cell proliferation and tumor growth, highlighting the central role of PGAM1 in sustaining the metabolic demands of cancer.[6]
Quantitative Data
The effects of PGAM1 inhibition by this compound (PGMI-004A) have been quantified in various cancer cell lines. The following tables summarize key findings from studies using this inhibitor and through PGAM1 knockdown, providing a clear comparison of its impact on metabolic parameters.
Table 1: Properties of this compound (PGMI-004A)
| Property | Value | Reference |
| Target | Phosphoglycerate Mutase 1 (PGAM1) | [6] |
| IC50 | 13.1 µM | [6] |
Table 2: Effects of PGAM1 Knockdown on Cellular Metabolism in H1299 Lung Cancer Cells
| Metabolic Parameter | Effect of PGAM1 Knockdown | Reference |
| Glycolytic Rate | Decreased | |
| Lactate Production | Decreased | |
| RNA Biosynthesis | Reduced | |
| Lipogenesis | Reduced | |
| NADPH/NADP+ Ratio | Reduced | |
| Oxidative PPP Flux | Reduced |
Table 3: Effects of this compound (PGMI-004A) Treatment on H1299 Lung Cancer Cells
| Parameter | Effect of this compound Treatment | Reference |
| 3-Phosphoglycerate (3-PG) Levels | Increased | [6] |
| 2-Phosphoglycerate (2-PG) Levels | Decreased | [6] |
| Lactate Production | Significantly Reduced | [6] |
| Intracellular ATP Levels | No Significant Effect | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on metabolic reprogramming. These protocols are based on established methods and those described in the foundational research on PGAM1 inhibition.
Cell Culture and Treatment with this compound
-
Cell Lines: Human cancer cell lines such as H1299 (non-small cell lung cancer) or others known to overexpress PGAM1 are suitable.
-
Culture Conditions: Cells should be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound (PGMI-004A) in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment. A vehicle control (e.g., DMSO alone) should be used in all experiments.
-
Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. The incubation time will vary depending on the specific assay.
Glycolytic Rate Assay
The glycolytic rate can be measured by monitoring the extracellular acidification rate (ECAR), which is largely due to the production and extrusion of lactate.
-
Instrumentation: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used for this assay.
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
The day of the assay, replace the culture medium with a specialized assay medium (e.g., XF base medium supplemented with L-glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with compounds to be injected during the assay, which typically include glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).
-
Place the cell plate in the extracellular flux analyzer and perform the assay according to the manufacturer's instructions.
-
ECAR is measured in real-time, and the data is used to calculate the glycolytic rate.
-
Lactate Production Assay
This assay directly measures the concentration of lactate in the culture medium.
-
Principle: Lactate concentration is determined using an enzymatic assay that results in a colorimetric or fluorometric product proportional to the amount of lactate present.
-
Procedure:
-
Culture cells in the presence of this compound or vehicle control for the desired duration.
-
Collect the culture medium.
-
If necessary, deproteinize the samples using a 10 kDa molecular weight cutoff spin filter.
-
Use a commercial lactate assay kit (e.g., from Sigma-Aldrich, Abcam, or RayBiotech) and follow the manufacturer's protocol.
-
Briefly, a reaction mixture containing lactate oxidase and a probe is added to the samples and standards.
-
After incubation, the absorbance or fluorescence is measured using a microplate reader.
-
The lactate concentration in the samples is determined by comparison to a standard curve.
-
NADPH/NADP+ Ratio Measurement
This assay determines the ratio of the reduced (NADPH) to the oxidized (NADP+) form of nicotinamide adenine dinucleotide phosphate.
-
Principle: Commercially available kits (e.g., from Promega, Abcam) utilize a luciferase-based or colorimetric method to detect total NADP and NADPH, as well as specific measurement of NADPH after selective degradation of NADP+.
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells using the extraction buffer provided in the kit.
-
To measure NADPH specifically, treat a portion of the lysate to degrade NADP+.
-
To measure total NADP+/NADPH, use an untreated portion of the lysate.
-
Add the detection reagent to the samples and standards. This reagent typically contains an enzyme that reduces a substrate in the presence of NADPH to generate a luminescent or colorimetric signal.
-
Measure the signal using a luminometer or spectrophotometer.
-
Calculate the NADPH/NADP+ ratio based on the measurements of total NADP+/NADPH and NADPH alone.
-
RNA Biosynthesis Assay
This assay measures the rate of de novo RNA synthesis.
-
Principle: This method relies on the incorporation of a cell-permeable alkyne-modified uridine analog, such as 5-ethynyl uridine (EU), into newly transcribed RNA. The incorporated EU is then detected via a click chemistry reaction with a fluorescently labeled azide.
-
Procedure:
-
Culture cells and treat with this compound or vehicle control.
-
Add EU to the culture medium and incubate to allow for its incorporation into nascent RNA.
-
Fix and permeabilize the cells.
-
Perform the click reaction by adding a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor azide).
-
Wash the cells to remove excess reagents.
-
The amount of newly synthesized RNA can be quantified by measuring the fluorescence intensity using fluorescence microscopy or flow cytometry. Commercial kits are available for this assay (e.g., from Abcam).
-
Lipogenesis Assay
This assay measures the rate of de novo lipid synthesis.
-
Principle: The rate of lipogenesis is determined by measuring the incorporation of a radiolabeled precursor, such as [3H]-acetate or [14C]-acetate, into the total lipid pool of the cells.
-
Procedure:
-
Culture cells and treat with this compound or vehicle control.
-
Add the radiolabeled acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the incorporation.
-
Lyse the cells and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).
-
Separate the lipid-containing organic phase from the aqueous phase.
-
Evaporate the solvent and measure the radioactivity in the lipid fraction using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate to determine the rate of lipogenesis.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use.
Signaling Pathway of PGAM1 in Metabolic Reprogramming
Caption: this compound inhibits PGAM1, leading to 3-PG accumulation and subsequent inhibition of the PPP.
Experimental Workflow for Studying this compound Effects
Caption: A typical workflow for investigating the effects of this compound on cancer cell metabolism.
Conclusion
This compound is an invaluable tool for researchers, scientists, and drug development professionals studying metabolic reprogramming in cancer. Its specific inhibition of PGAM1 allows for the precise dissection of the roles of glycolysis and interconnected biosynthetic pathways in supporting cancer cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for utilizing this compound to explore the complexities of cancer metabolism and to evaluate the potential of PGAM1 as a therapeutic target. The continued investigation into the effects of this compound will undoubtedly contribute to a deeper understanding of metabolic vulnerabilities in cancer and may pave the way for novel therapeutic strategies.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Effect of PGAM1 Inhibition on the Tumor Microenvironment: A Technical Overview
Disclaimer: This document provides a comprehensive overview of the effects of Phosphoglycerate Mutase 1 (PGAM1) inhibition on the tumor microenvironment (TME). The specific inhibitor "Pgam1-IN-1" did not yield specific public data during the literature search. Therefore, this guide synthesizes findings from studies utilizing other PGAM1 inhibitors (e.g., KH3) and PGAM1 gene knockdown techniques to illustrate the therapeutic potential of targeting this enzyme.
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a critical glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3] Upregulated in a variety of cancers, PGAM1 plays a central role in promoting tumor cell proliferation and survival by supporting the high glycolytic rates characteristic of the Warburg effect.[4][5] Beyond its cell-intrinsic metabolic functions, emerging evidence highlights a significant role for PGAM1 in shaping the tumor microenvironment, a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix that influences tumor progression and response to therapy. Inhibition of PGAM1 is being explored as a promising anti-cancer strategy, not only for its direct tumoristatic effects but also for its potential to modulate the TME and enhance anti-tumor immunity.[6][7]
This technical guide provides an in-depth analysis of the preclinical data on the effects of PGAM1 inhibition on the TME, focusing on the modulation of immune cell infiltration and the underlying signaling pathways.
Mechanism of Action: PGAM1 Inhibition and TME Remodeling
PGAM1 inhibition initiates a cascade of events that extend beyond the cancer cell to profoundly impact the surrounding microenvironment. The primary mechanism involves the disruption of cancer cell metabolism, leading to a state of metabolic stress. This, in turn, can trigger immunogenic cell death and alter the secretome of tumor cells, thereby influencing the recruitment and function of various immune cell populations.
Impact on Immune Cell Infiltration
Preclinical studies have demonstrated that the suppression of PGAM1 can significantly remodel the immune landscape within the TME, shifting it from an immunosuppressive to an anti-tumorigenic state. This is primarily characterized by an increase in the infiltration of cytotoxic immune cells and a decrease in suppressive cell populations.
A key study in a hepatocellular carcinoma (HCC) model revealed that targeting PGAM1 promoted the infiltration of CD8+ T-cells.[6] This finding is crucial as CD8+ T-cells are the primary effectors of anti-tumor immunity. Furthermore, in a triple-negative breast cancer model, PGAM1 inhibition was shown to synergize with anti-PD-1 immunotherapy, leading to a significant increase in anti-tumor immunocytes such as CD8+ T cells and M1 macrophages, and a reduction in immunosuppressive cells, including myeloid-derived suppressor cells (MDSCs), M2 macrophages, and regulatory T cells (Tregs).
The table below summarizes the quantitative changes in immune cell populations observed in preclinical models following PGAM1 inhibition.
| Immune Cell Population | Model System | Intervention | Change in Population | Reference |
| CD8+ T-cells | Hepatocellular Carcinoma | PGAM1 inhibitor (KH3) | Increased infiltration | [6] |
| CD4+ T-cells | Hepatocellular Carcinoma | PGAM1 knockdown (shRNA) | Noticeable increase | [6] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Hepatocellular Carcinoma | PGAM1 knockdown (shRNA) | Decrease | [6] |
| Granulocytes | Hepatocellular Carcinoma | PGAM1 knockdown (shRNA) | Decrease | [6] |
Signaling Pathways
The remodeling of the TME by PGAM1 inhibition is underpinned by the modulation of key signaling pathways.
-
Glycolysis and Metabolic Stress: Inhibition of PGAM1 directly blocks a crucial step in glycolysis, leading to an accumulation of 3-phosphoglycerate and a depletion of downstream metabolites.[1] This metabolic reprogramming induces cellular stress and can lead to the release of damage-associated molecular patterns (DAMPs), which act as danger signals to alert and activate the immune system.
-
PD-L1 Downregulation: Studies have shown that PGAM1 inhibition can lead to the downregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[8] PD-L1 is a critical immune checkpoint protein that suppresses T-cell activity by binding to its receptor, PD-1. By reducing PD-L1 expression, PGAM1 inhibition can enhance the susceptibility of tumor cells to T-cell-mediated killing and synergize with immune checkpoint blockade therapies.[6]
Below is a diagram illustrating the proposed signaling pathway linking PGAM1 inhibition to TME remodeling.
Signaling pathway of PGAM1 inhibition on the TME.
Experimental Protocols
This section outlines the general methodologies employed in preclinical studies to assess the impact of PGAM1 inhibition on the tumor microenvironment.
In Vivo Tumor Models
-
Cell Line Xenografts: Human cancer cell lines with high PGAM1 expression are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice) to assess the direct anti-tumor effects of PGAM1 inhibitors. To study the effects on the TME, syngeneic models (implanting murine cancer cells into immunocompetent mice) are used.
-
Patient-Derived Xenografts (PDX): Tumor fragments from human patients are implanted into immunocompromised mice. These models better recapitulate the heterogeneity of human tumors. For TME studies, humanized mouse models (engrafted with human immune cells) are required.
Analysis of Immune Cell Infiltration
-
Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with antibodies specific for various immune cell markers (e.g., CD8, CD4, F4/80 for macrophages, FoxP3 for Tregs). The stained slides are then imaged, and the number of positive cells is quantified.
-
Flow Cytometry: Fresh tumor tissues are dissociated into single-cell suspensions. The cells are then stained with a panel of fluorescently labeled antibodies against immune cell surface and intracellular markers. A flow cytometer is used to identify and quantify different immune cell populations.
The following diagram illustrates a general experimental workflow for assessing the in vivo effects of a PGAM1 inhibitor.
General experimental workflow for in vivo studies.
Conclusion and Future Directions
The inhibition of PGAM1 represents a novel and promising therapeutic strategy that extends beyond direct tumor cell killing to beneficially modulate the tumor microenvironment. Preclinical evidence strongly suggests that targeting PGAM1 can enhance anti-tumor immunity by increasing the infiltration of cytotoxic T-cells and reducing the presence of immunosuppressive cell populations. This immunomodulatory effect, coupled with the potential to downregulate PD-L1 expression, provides a strong rationale for combining PGAM1 inhibitors with immune checkpoint blockade and other immunotherapies.
Future research should focus on:
-
Identifying the specific PGAM1 inhibitor "this compound" in the public domain to access its specific preclinical data.
-
Conducting more comprehensive analyses of the cytokine and chemokine profiles within the TME following PGAM1 inhibition to better understand the mechanisms of immune cell recruitment.
-
Evaluating the efficacy of PGAM1 inhibitors in a wider range of tumor types and in combination with various immunotherapeutic agents in clinical trials.
By further elucidating the intricate interplay between cancer metabolism and the immune system, the development of PGAM1 inhibitors holds the potential to offer new and effective treatment options for a broad spectrum of malignancies.
References
- 1. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 2. Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Pgam1-IN-1 on Cancer Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate mutase 1 (PGAM1) is a pivotal enzyme in the glycolytic pathway, frequently overexpressed in a multitude of human cancers, and correlated with poor prognosis and tumor progression.[1][2][3] Its role extends beyond metabolism, influencing key signaling pathways that drive cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of the effects of Pgam1-IN-1, a representative small molecule inhibitor of PGAM1, on cancer cell signaling. We will explore its mechanism of action, its impact on critical oncogenic pathways, and provide detailed experimental protocols for assessing its efficacy. Quantitative data from studies on PGAM1 inhibition are summarized to offer a comparative perspective on its potential as a therapeutic strategy.
Introduction: PGAM1 as a Therapeutic Target
Cancer cells exhibit a reprogrammed metabolism characterized by a high rate of glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect. This metabolic shift provides the necessary energy and biosynthetic precursors for rapid cell proliferation.[4] PGAM1, which catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), is a critical regulator of this process.[2][4] Upregulation of PGAM1 has been observed in numerous cancers, including lung, breast, prostate, and pancreatic cancer.[1][5][6][7]
This compound is a representative small molecule inhibitor designed to target the enzymatic activity of PGAM1. By blocking the conversion of 3-PG to 2-PG, this compound not only disrupts the glycolytic flux but also leads to an accumulation of 3-PG and a reduction in 2-PG.[4] These changes in metabolite concentrations have profound downstream effects on various signaling pathways, making PGAM1 an attractive target for cancer therapy. This guide will use "this compound" to represent the class of potent and specific PGAM1 inhibitors for which a growing body of research is available.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of PGAM1. This leads to two major consequences for cancer cells:
-
Metabolic Reprogramming: The inhibition of PGAM1 leads to a bottleneck in the glycolytic pathway. This results in decreased production of pyruvate and lactate, and a reduction in the flux through the pentose phosphate pathway (PPP), which is crucial for nucleotide and fatty acid synthesis.[4][5]
-
Non-Glycolytic Functions: Emerging evidence suggests that PGAM1 has functions independent of its metabolic activity. For instance, PGAM1 can interact with other proteins, such as α-smooth muscle actin (ACTA2), to promote cancer cell migration and invasion.[8] this compound, by potentially altering the conformation of PGAM1, may also interfere with these non-glycolytic interactions.
Impact on Cancer Cell Signaling Pathways
Inhibition of PGAM1 by this compound has been shown to modulate several key signaling pathways implicated in cancer progression.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that PGAM1 can be a downstream target of this pathway.[7] Conversely, inhibition of PGAM1 can also impact mTOR signaling. By reducing the energy supply and biosynthetic precursors, this compound can lead to the activation of AMPK, a negative regulator of mTOR.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for cell fate determination, proliferation, and migration. Dysregulation of this pathway is a hallmark of many cancers. Research indicates that PGAM1 can promote the progression of some cancers, such as breast cancer, through the activation of the Wnt/β-catenin pathway.[9] Inhibition of PGAM1 with this compound may therefore lead to a downregulation of this pathway, contributing to the suppression of tumor growth and metastasis.
TGF-β Signaling
In non-small cell lung carcinoma, PGAM1 has been shown to function as an oncogene by activating the transforming growth factor-β (TGF-β) signaling pathway. Silencing of PGAM1 impairs this pathway, leading to reduced proliferation and invasion.
Apoptosis and Cell Cycle Regulation
This compound can induce apoptosis in cancer cells. Knockdown of PGAM1 has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[6] Furthermore, it can lead to the activation of caspase-3, a key executioner of apoptosis.[6] In some cancer cell lines, inhibition of PGAM1 also induces S-phase cell cycle arrest.[7][10]
Quantitative Data on PGAM1 Inhibition
The following tables summarize quantitative data from various studies on the effects of PGAM1 inhibition.
Table 1: Effect of PGAM1 Inhibition on Cell Viability and Proliferation
| Cell Line | Method of Inhibition | Assay | Result | Reference |
| PC-3 (Prostate) | siRNA | CCK-8 | Significant inhibition at 72h and 96h (P < 0.001) | [6] |
| 22Rv1 (Prostate) | siRNA | CCK-8 | Significant inhibition at 72h and 96h (P < 0.001) | [6] |
| U87 (Glioma) | siRNA | MTT | Reduced cell proliferation | [10] |
| Aspc-1 (Pancreatic) | siRNA | CCK-8 | Decreased proliferation, obvious at 72h | [7] |
| Panc-1 (Pancreatic) | siRNA | CCK-8 | Decreased proliferation, obvious at 72h | [7] |
Table 2: Effect of PGAM1 Inhibition on Apoptosis
| Cell Line | Method of Inhibition | Assay | Result | Reference |
| PC-3 (Prostate) | siRNA | Flow Cytometry | Apoptotic cells increased from 6.68% to 20.50% (P < 0.001) | [6] |
| 22Rv1 (Prostate) | siRNA | Flow Cytometry | Apoptotic cells increased from 4.77% to 16.93% (P < 0.01) | [6] |
| U87 (Glioma) | siRNA | Western Blot | Upregulation of Bax, downregulation of Bcl-2, activation of caspase-3 | [10] |
Table 3: Effect of PGAM1 Inhibition on Cell Migration and Invasion
| Cell Line | Method of Inhibition | Assay | Result | Reference |
| PC-3 (Prostate) | siRNA | Transwell | Prominently decreased migration and invasion (P < 0.01) | [6] |
| 22Rv1 (Prostate) | siRNA | Transwell | Prominently decreased migration and invasion (P < 0.01) | [6] |
| Aspc-1 (Pancreatic) | siRNA | Transwell | Significantly decreased migration and invasion | [7][11] |
| Panc-1 (Pancreatic) | siRNA | Transwell | Significantly decreased migration and invasion | [7][11] |
Table 4: Effect of PGAM1 Inhibition on Metabolite Levels
| Cell Line | Method of Inhibition | Metabolite | Change | Reference |
| H1299 (Lung) | shRNA / PGMI-004A | 3-PG | Increased | [4] |
| H1299 (Lung) | shRNA / PGMI-004A | 2-PG | Decreased | [4] |
| Various Cancer Cells | shRNA | 3-PG | Increased | [4] |
| Various Cancer Cells | shRNA | 2-PG | Decreased | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy.
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., 3 x 10³ cells/well) in a 96-well plate and culture for 24 hours.[6]
-
Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72, 96 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 2-4 hours.[1][6]
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[1][6]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease inhibitors.[12]
-
Quantification: Determine protein concentration using a Bradford or BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PGAM1, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin) overnight at 4°C.[5][6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Transwell Migration and Invasion Assay
This assay assesses the migratory and invasive potential of cancer cells.
-
Cell Preparation: Resuspend cells in serum-free medium.
-
Chamber Seeding: Seed cells (e.g., 5 x 10⁴ cells) into the upper chamber of a Transwell insert (8 µm pore size).[9] For invasion assays, the insert is pre-coated with Matrigel.[9]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10-20% FBS) to the lower chamber.[1][2]
-
Incubation: Incubate the plate for 16-24 hours.
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.[2]
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
References
- 1. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 2. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 6. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. techscience.com [techscience.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. dovepress.com [dovepress.com]
- 12. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Pgam1-IN-1 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3] While extensively studied for its role in cancer metabolism, where its upregulation is often associated with tumor progression and resistance to therapy, the function of PGAM1 in the central nervous system and its potential as a therapeutic target in neuroinflammation is an emerging area of investigation.[4][5][6][7][8] This technical guide explores the therapeutic potential of Pgam1-IN-1, a known inhibitor of PGAM1, in the context of neuroinflammation. We will delve into the current understanding of PGAM1's role in the brain, present available data on its inhibition, and provide detailed experimental protocols and pathway diagrams to facilitate further research in this domain.
PGAM1 in the Central Nervous System and Neuroinflammation
PGAM1 is expressed in the brain and plays a crucial role in cerebral glycolysis to meet the high energy demands of neuronal activity.[1] Studies have shown that PGAM1 is susceptible to oxidative stress, a key feature of neurodegenerative diseases and ischemic brain injury.[1] Interestingly, research on spinal cord ischemia has demonstrated that a cell-permeable form of PGAM1 (Tat-PGAM1) can reduce neuronal damage by mitigating oxidative stress, microglial activation, and the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] This suggests that the enzymatic activity of PGAM1 may have a neuroprotective role, and consequently, its inhibition could potentially exacerbate or induce a pro-inflammatory state. This counterintuitive approach forms the basis for exploring PGAM1 inhibitors like this compound in specific neuroinflammatory contexts where metabolic reprogramming of immune cells is a key pathological feature.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant modulators of PGAM1 activity.
| Compound | Target | Assay Type | Value | Cell/System | Source |
| This compound | PGAM1 | Biochemical Assay | IC50: 6.4 μM | N/A | [9] |
| Tat-PGAM1 | PGAM1 (Agonist) | Western Blot | Concentration-dependent increase in intracellular polyhistidine levels (1.0-5.0 μM) | NSC34 cells | [1] |
| Tat-PGAM1 | PGAM1 (Agonist) | Western Blot | Time-dependent increase in intracellular polyhistidine levels (15-60 min at 3.0 μM) | NSC34 cells | [1] |
| Tat-PGAM1 | PGAM1 (Agonist) | ELISA | Significant decrease in IL-1β, IL-6, and TNF-α levels post-ischemia | Rabbit Spinal Cord | [1] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of PGAM1 in neuroinflammation are provided below.
In Vitro Assessment of PGAM1 Inhibition on Microglial Activation
This protocol outlines a general workflow to assess the effect of this compound on the inflammatory response of microglial cells.
-
Cell Culture:
-
Culture murine or human microglial cell lines (e.g., BV-2 or HMC3) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 μM) for 2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubate for 24 hours.
-
-
Nitric Oxide (NO) Assay (Griess Reagent System):
-
Collect 50 μL of the cell culture supernatant.
-
Add 50 μL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 μL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Perform ELISAs for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
-
In Vivo Model of Neuroinflammation (Spinal Cord Ischemia)
This protocol is adapted from studies investigating the effects of PGAM1 modulation in an animal model of spinal cord ischemia.[1]
-
Animal Model:
-
Use adult male New Zealand White rabbits.
-
Anesthetize the animals and induce spinal cord ischemia by occluding the abdominal aorta for a defined period (e.g., 15 minutes).
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously or intrathecally at a predetermined dose and time point relative to the ischemic insult.
-
-
Tissue Collection and Processing:
-
At a specified time post-ischemia (e.g., 48 hours), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix the tissue in 4% paraformaldehyde overnight.
-
Cryoprotect the tissue in a graded series of sucrose solutions.
-
Section the spinal cord tissue using a cryostat.
-
-
Immunohistochemistry for Microglial Activation:
-
Mount the sections on slides and perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate the sections with a primary antibody against a microglial marker, such as Iba-1, overnight at 4°C.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize nuclei.
-
Mount the coverslips and visualize the sections using a fluorescence microscope.
-
Quantify the Iba-1 immunoreactivity to assess microglial activation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: The role of PGAM1 in the glycolytic pathway and its inhibition by this compound.
Caption: Hypothetical pathway of PGAM1's role in neuroinflammation.
Experimental Workflow
Caption: Experimental workflow for assessing the impact of this compound on microglial activation.
Discussion and Future Directions
The exploration of this compound's therapeutic potential in neuroinflammation is still in its nascent stages. The primary body of research on PGAM1 is heavily focused on its role in oncology, where it is largely considered a pro-tumorigenic enzyme.[4][5][6][10] The limited evidence in the context of the central nervous system suggests a neuroprotective role for PGAM1, particularly in ischemic conditions, by maintaining energy metabolism and reducing inflammation.[1][11]
This presents a complex picture for the therapeutic application of a PGAM1 inhibitor in neuroinflammatory disorders. On one hand, inhibiting PGAM1 in immune cells like microglia, which can become pathologically hyperactive, might be a strategy to modulate their metabolic state and dampen their inflammatory response. This is based on the broader concept of immunometabolism, where targeting cellular metabolic pathways is a viable therapeutic strategy.
However, the potential for pan-inhibition of PGAM1 in the brain to negatively impact neuronal health and function, especially under conditions of metabolic stress, is a significant concern that needs to be addressed. Future research should focus on:
-
Characterizing the cell-type-specific roles of PGAM1 in the brain: Understanding the differential functions of PGAM1 in neurons, astrocytes, microglia, and oligodendrocytes is crucial.
-
Evaluating this compound in various models of neuroinflammation: Beyond ischemic models, its effects should be tested in models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease, where neuroinflammation is a key component.
-
Developing cell-type-specific delivery systems: To mitigate potential off-target effects on neurons, targeted delivery of PGAM1 inhibitors to microglia could be a promising approach.
-
Investigating the non-glycolytic functions of PGAM1: Some studies suggest that PGAM1 has functions independent of its enzymatic activity, such as regulating DNA damage repair.[5][12] These non-glycolytic roles in the context of neuroinflammation remain to be explored.
References
- 1. Phosphoglycerate Mutase 1 Prevents Neuronal Death from Ischemic Damage by Reducing Neuroinflammation in the Rabbit Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate mutase 1 is highly expressed in C6 glioma cells and human astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. Phosphoglycerate Mutase 1 Activates DNA Damage Repair via Regulation of WIP1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Structural Basis of Pgam1-IN-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and molecular underpinnings of Phosphoglycerate Mutase 1 (PGAM1) inhibition, with a focus on the inhibitor Pgam1-IN-1. This document details the critical role of PGAM1 in cellular metabolism, particularly in cancer, and elucidates the mechanisms by which inhibitors can modulate its activity. We present a comprehensive summary of quantitative data for various PGAM1 inhibitors, detailed experimental protocols for their characterization, and visual representations of key biological pathways and experimental workflows.
The Role of PGAM1 in Normal and Disease States
Phosphoglycerate mutase 1 (PGAM1) is a key enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1] This enzymatic step is crucial for maintaining the flow of metabolites through glycolysis, a central pathway for energy production and the generation of biosynthetic precursors. In humans, PGAM1 is a homodimer with a molecular weight of approximately 28.8 kDa.[1]
Elevated expression of PGAM1 has been observed in various cancers, including pancreatic, lung, and prostate cancer.[2][3] This upregulation is associated with enhanced glycolytic flux, a phenomenon known as the Warburg effect, which supports rapid tumor growth and proliferation.[3] Consequently, PGAM1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
Quantitative Analysis of PGAM1 Inhibitors
A number of small molecule inhibitors of PGAM1 have been identified and characterized. This section provides a summary of their quantitative inhibitory data to facilitate comparison. This compound is a commercially available inhibitor with a reported IC50 of 6.4 μM.[4][5] While detailed structural information for this compound is not extensively available in peer-reviewed literature, data for other well-characterized inhibitors provide insight into the principles of PGAM1 inhibition.
| Inhibitor | IC50 (μM) | Ki (μM) | Kd (μM) | Assay Type | Reference |
| This compound | 6.4 | - | - | Biochemical Assay | [4][5] |
| Pgam1-IN-2 | 2.1 | - | - | Biochemical Assay | [6] |
| PGMI-004A | 13.1 | 3.91 ± 2.50 | 7.2 ± 0.7 (Fluorescence-based) 9.4 ± 2.0 (Thermal Shift) | Biochemical Assay, Fluorescence-based binding, Thermal Shift Assay | [7][8] |
| KH3 | - | - | 0.89 | Isothermal Titration Calorimetry | [9] |
Note: IC50, Ki, and Kd are measures of inhibitor potency. IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. Ki is the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. Kd is the dissociation constant, a measure of binding affinity between the inhibitor and the enzyme.
Structural Basis of PGAM1 Inhibition
The inhibition of PGAM1 can be achieved through different mechanisms, primarily by targeting the active site or allosteric sites.
Active Site Inhibition: The active site of PGAM1 contains a critical histidine residue (His11) that is phosphorylated during the catalytic cycle.[1] Inhibitors that bind to the active site can directly compete with the substrate (3-PG) or prevent the necessary conformational changes for catalysis.
Allosteric Inhibition: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Several potent PGAM1 inhibitors have been shown to act via an allosteric mechanism. For instance, the inhibitor KH3 has been demonstrated to bind to an allosteric pocket, leading to non-competitive inhibition.[9] Molecular docking and structural studies of other inhibitors have also suggested binding to allosteric sites.[10]
Due to the limited public information on the specific binding mode of this compound, a definitive classification of its inhibitory mechanism is not possible at this time. Further biophysical and structural studies are required to elucidate its precise interaction with PGAM1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PGAM1 inhibitors.
PGAM1 Enzymatic Activity Assay
This assay measures the catalytic activity of PGAM1 by coupling the production of 2-phosphoglycerate to a series of enzymatic reactions that result in a detectable change in absorbance.
Materials:
-
Recombinant human PGAM1
-
3-Phosphoglycerate (3-PG)
-
Enolase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3-PG, enolase, PK, LDH, PEP, NADH, and ATP.
-
Add the PGAM1 enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the PGAM1 enzyme with various concentrations of the inhibitor (e.g., this compound) for a defined period before adding it to the reaction mixture.
-
Initiate the reaction by adding the enzyme (or enzyme-inhibitor complex).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity (rate of change in absorbance).
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to measure the heat changes that occur upon the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified PGAM1 protein
-
This compound inhibitor
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the PGAM1 protein against the ITC buffer.
-
Dissolve the this compound inhibitor in the final dialysis buffer.
-
Degas both the protein and inhibitor solutions.
-
Load the PGAM1 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rate constants) and affinity of inhibitor binding to PGAM1.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified PGAM1 protein
-
This compound inhibitor
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the PGAM1 protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the this compound inhibitor in the running buffer.
-
Inject the inhibitor solutions over the immobilized PGAM1 surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation phases of the binding event.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
X-ray Crystallography
X-ray crystallography can provide a high-resolution three-dimensional structure of the PGAM1-inhibitor complex, revealing the precise binding mode and key molecular interactions.
Materials:
-
Highly purified and concentrated PGAM1 protein
-
This compound inhibitor
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Crystallization:
-
Set up crystallization trials of PGAM1 alone to obtain protein crystals.
-
Alternatively, co-crystallize PGAM1 with this compound by mixing the protein and inhibitor prior to setting up crystallization trials.
-
Another method is to soak existing PGAM1 crystals in a solution containing the inhibitor.
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully harvest the crystals from the crystallization drops.
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal in the X-ray beam.
-
Collect diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using molecular replacement with a known PGAM1 structure as a search model.
-
Build the model of the PGAM1-inhibitor complex into the electron density map.
-
Refine the structure to obtain a final, high-quality model.
-
Visualizations
PGAM1 Signaling Pathway
Caption: PGAM1's central role in glycolysis and its inhibition.
Experimental Workflow for PGAM1 Inhibitor Characterization
Caption: Workflow for characterizing a novel PGAM1 inhibitor.
References
- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Aden...: Ingenta Connect [ingentaconnect.com]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pgam1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pgam1-IN-1, a selective inhibitor of Phosphoglycerate Mutase 1 (PGAM1), in cell culture experiments. These guidelines are intended to assist researchers in the effective application of this compound for investigating the roles of PGAM1 in various cellular processes, particularly in the context of cancer metabolism and drug development.
Introduction to this compound
This compound is a small molecule inhibitor of the glycolytic enzyme PGAM1.[1][2] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), a crucial step in glycolysis.[3] In many cancer cells, which exhibit a high glycolytic rate (the Warburg effect), PGAM1 is upregulated and plays a critical role in coordinating glycolysis with biosynthetic pathways to support rapid cell proliferation and tumor growth.[3][4] Inhibition of PGAM1 with this compound offers a targeted approach to disrupt cancer cell metabolism, making it a valuable tool for cancer research and a potential therapeutic strategy.[3]
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 435.81 g/mol | [1] |
| Formula | C₁₉H₁₁ClFNO₆S | [1] |
| CAS Number | 2438637-65-9 | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility | DMSO: 5 mg/mL (11.47 mM) | [1] |
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PGAM1 enzyme) | 6.4 µM | Biochemical Assay | [1] |
| IC₅₀ (Cell Proliferation) | 14.1 ± 1.9 µM | H1299 (Human non-small cell lung carcinoma) | [1] |
Preparation and Storage of this compound for Cell Culture
Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
Materials Required:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Ultrasonic bath
-
Water bath or heat block set to 37°C
Protocol for Preparation of Stock Solution (10 mM):
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4358 mg of this compound.
-
Solubilization: Add the appropriate volume of high-quality DMSO to the powder. For a 10 mM stock, add 100 µL of DMSO per 0.4358 mg of compound.
-
Dissolution: To aid dissolution, it is recommended to warm the solution to 37°C and use an ultrasonic bath for a short period.[1] Visually inspect the solution to ensure that the compound is fully dissolved.
-
Sterilization: While not always necessary for DMSO stocks, if required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
Storage of Stock Solutions:
-
Short-term storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1]
-
Long-term storage: For storage longer than one month, it is recommended to store the aliquots at -80°C, where they are stable for up to six months.[1]
Note: The use of hygroscopic (water-absorbed) DMSO can significantly impact the solubility of this compound. Always use anhydrous or freshly opened DMSO for the preparation of stock solutions.[2]
Experimental Protocols
The following are detailed protocols for common cell-based assays using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation Assay (CCK-8 or MTT)
This protocol is designed to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., H1299, Panc-1, U87)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 5,000 cells per well in 100 µL of complete medium.[5][6] The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Cell Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.[5]
-
Viability Assessment:
-
Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Transwell Migration and Invasion Assay
This protocol is used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS as a chemoattractant)
-
24-well Transwell chambers (8 µm pore size)
-
Matrigel (for invasion assay)
-
This compound stock solution (10 mM in DMSO)
-
4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet solution
-
Cotton swabs
Protocol:
-
Chamber Preparation (for Invasion Assay): Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium (a 1:6 dilution is common) and coat the upper surface of the Transwell inserts.[5][7] Allow the Matrigel to solidify by incubating at 37°C for at least 30 minutes. For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.
-
Compound Pre-treatment (Optional but Recommended): Pre-treat the cells with various concentrations of this compound (and a vehicle control) in serum-free medium for a defined period (e.g., 24 hours) before seeding.
-
Seeding Cells: Add 50,000 cells in 400 µL of serum-free medium (containing this compound or vehicle) to the upper chamber of the Transwell inserts.[5][7]
-
Chemoattractant: Add 600 µL of complete medium containing 10% FBS to the lower chamber.[5][7]
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently scrape the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% PFA for 30 minutes.[6] Stain the cells with 0.1% crystal violet for 20-30 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view.
-
Data Analysis: Compare the number of migrated/invaded cells in the this compound treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of PGAM1 and a typical experimental workflow for studying the effects of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Phosphoglycerate mutase 1 regulates dNTP pool and promotes homologous recombination repair in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols: Pgam1-IN-1 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pgam1-IN-1 is a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). In many cancer cells, PGAM1 is upregulated and plays a crucial role in coordinating glycolysis and anabolic biosynthesis to support rapid cell proliferation and tumor growth. Inhibition of PGAM1 with this compound can lead to a decrease in glycolysis, induction of apoptosis, and suppression of tumor cell growth, making it a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for utilizing this compound in various in vitro assays to assess its biological effects on cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (PGAM1 Inhibition) | 6.4 µM | - | Enzyme Inhibition Assay | [1] |
| IC50 (Cell Proliferation) | 14.1 ± 1.9 µM | H1299 (Non-small cell lung carcinoma) | Cell Proliferation Assay | [1] |
Note: IC50 values can vary between different cell lines and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Signaling Pathways
PGAM1 is a central enzyme in glycolysis and its inhibition by this compound has significant effects on cellular metabolism and related signaling pathways. The primary mechanism of action is the disruption of the glycolytic flux, leading to an accumulation of the substrate 3-phosphoglycerate (3-PG) and a depletion of the product 2-phosphoglycerate (2-PG). This metabolic shift impacts major signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[2][3]
Caption: this compound inhibits the conversion of 3-PG to 2-PG, disrupting glycolysis.
The inhibition of PGAM1 can also impact major oncogenic signaling pathways:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pgam1-IN-1 Protocol for Western Blot Analysis of PGAM1: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1] Elevated expression of PGAM1 has been observed in various cancers, where it plays a crucial role in promoting tumor growth and metastasis.[1][2] This has made PGAM1 an attractive therapeutic target in oncology. Pgam1-IN-1 is a small molecule inhibitor of PGAM1 with a reported IC50 of 6.4 µM. This document provides detailed application notes and a comprehensive protocol for the use of this compound in the Western blot analysis of PGAM1 expression in cell culture.
Signaling Pathways Involving PGAM1
PGAM1 is implicated in several critical signaling pathways that are often dysregulated in cancer. Notably, PGAM1 has been identified as a downstream target of the PI3K/Akt/mTOR pathway.[1][2][3] This pathway is a central regulator of cell proliferation, growth, and survival. Additionally, PGAM1 can promote the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by activating the Wnt/β-catenin signaling pathway.[2][3]
Caption: PGAM1 Signaling Pathways and Inhibition by this compound.
Experimental Data Summary
The following table summarizes the recommended starting concentrations and dilutions for the key reagents in the Western blot protocol. It is important to note that optimal conditions may vary depending on the cell line and experimental setup, and therefore, titration of these reagents is recommended.
| Reagent | Recommended Concentration/Dilution | Source |
| This compound | 5-20 µM (based on IC50 of 6.4 µM) | [IC50 Value] |
| Primary Antibody (Anti-PGAM1) | 1:1000 - 1:2000 | [Supplier Datasheets] |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 | [General Protocols] |
| Protein Loading per Lane | 20-40 µg | [General Protocols] |
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to analyze PGAM1 protein levels.
Caption: Experimental Workflow for Western Blot Analysis of PGAM1.
This compound Preparation and Cell Treatment
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells of interest in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 5, 10, 20 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells with this compound for a predetermined duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.
Cell Lysis
-
Wash Cells: After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors.
-
Cell Lysis: Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish). Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 12,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay method like the Bradford or BCA assay, following the manufacturer's instructions.
Sample Preparation for SDS-PAGE
-
Dilute Lysate: Based on the protein concentration, dilute an equal amount of protein (e.g., 20-40 µg) from each sample with 4x or 6x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 10-12%).
-
Run the Gel: Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
Membrane Blocking
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
Primary Antibody Incubation
-
Primary Antibody: Incubate the membrane with the primary antibody against PGAM1, diluted in the blocking buffer (e.g., 1:1000), overnight at 4°C with gentle agitation.
Secondary Antibody Incubation
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:5000), for 1 hour at room temperature with gentle agitation.
Detection
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Chemiluminescence: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis
-
Quantification: Quantify the band intensities using densitometry software.
-
Normalization: Normalize the PGAM1 band intensity to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Disclaimer: This protocol provides a general guideline. Researchers should optimize the conditions for their specific experimental setup.
References
- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pgam1-IN-1 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Pgam1-IN-1, a selective inhibitor of Phosphoglycerate Mutase 1 (PGAM1), in cell proliferation assays such as MTT and CCK-8. This document offers insights into the mechanism of action, experimental design, data interpretation, and includes visual guides for the signaling pathway and experimental workflow.
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3] Upregulated in numerous cancers, PGAM1 plays a crucial role in coordinating glycolysis and biosynthesis, thereby promoting tumor growth and proliferation.[4][5][6][7] this compound is a small molecule inhibitor of PGAM1 with a reported IC50 of 6.4 μM.[8] By targeting PGAM1, this compound disrupts cellular metabolism, leading to an inhibition of cancer cell proliferation. These characteristics make this compound a valuable tool for cancer research and drug development.
Data Presentation
The following tables summarize the key characteristics of this compound and provide an example of how to present data from a cell proliferation assay.
Table 1: this compound Inhibitor Profile
| Property | Value | Reference |
| Target | Phosphoglycerate Mutase 1 (PGAM1) | [8] |
| IC50 (in vitro) | 6.4 μM | [8] |
| IC50 (H1299 cell proliferation) | 14.1 ± 1.9 μM | [9] |
| Solubility | DMSO: 5 mg/mL (11.47 mM with warming) | [9] |
| Storage | Store at -20°C | [9] |
Table 2: Example Data from a CCK-8 Proliferation Assay with this compound in H1299 Cells
| This compound Concentration (μM) | Absorbance (450 nm) - 72h | % Inhibition |
| 0 (Vehicle Control) | 1.85 ± 0.12 | 0 |
| 1 | 1.68 ± 0.10 | 9.2 |
| 5 | 1.25 ± 0.09 | 32.4 |
| 10 | 0.98 ± 0.07 | 47.0 |
| 20 | 0.65 ± 0.05 | 64.9 |
| 50 | 0.32 ± 0.03 | 82.7 |
Note: Data are representative and should be generated for each specific cell line and experimental condition.
Signaling Pathway
The diagram below illustrates the central role of PGAM1 in the glycolytic pathway and its impact on downstream processes essential for cell proliferation. Inhibition of PGAM1 by this compound disrupts this pathway.
Caption: PGAM1's role in glycolysis and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on cell proliferation using either an MTT or CCK-8 assay.
Caption: Workflow for cell proliferation assays using this compound.
Experimental Protocols
1. Cell Culture and Seeding
-
Culture the desired cancer cell line (e.g., H1299, PC-3, 22Rv1) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5][10]
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 1 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. This compound Treatment
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
On the day of treatment, prepare a series of dilutions of this compound in the complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
3. Cell Proliferation Assay Protocols
a) CCK-8 (Cell Counting Kit-8) Assay
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well.[2][11][12]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[2][11][12]
b) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3][13]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[3][14]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[3][13][14]
4. Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability or inhibition using the following formulas:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
% Inhibition = 100 - % Cell Viability
-
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell proliferation).
Important Considerations
-
Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in DMSO before preparing dilutions in the culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Cell Line Specificity: The sensitivity to this compound can vary between different cell lines. It is essential to perform dose-response and time-course experiments for each new cell line.
-
Controls: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) and a positive control for cell death if available.
-
Assay Linearity: Ensure that the cell number is within the linear range of the chosen assay to obtain accurate and reproducible results.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of PGAM1 in cell proliferation and evaluate its potential as a therapeutic agent.
References
- 1. Identification of Epigallocatechin-3- Gallate as an Inhibitor of Phosphoglycerate Mutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoglycerate Mutase Cooperates with Chk1 Kinase to Regulate Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Manipulation with Mutational Status of VHL Regulates Hypoxic Metabolism and Pro-Angiogenic Phenotypes in ccRCC Caki-1 Cells [mdpi.com]
Application Notes: Pgam1-IN-1 in Transwell Migration Assays
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3] While its role in cellular metabolism is well-established, emerging evidence highlights a critical non-metabolic function of PGAM1 in promoting cancer cell migration and metastasis.[2][4][5][6] This non-glycolytic activity is independent of its enzymatic function and presents a compelling target for anti-metastatic therapies.[5][7] Pgam1-IN-1 is a small molecule inhibitor designed to target PGAM1, offering a valuable tool for investigating and potentially controlling cancer cell motility.
Mechanism of Action in Cell Migration
PGAM1 promotes cell migration through a direct protein-protein interaction with α-smooth muscle actin (ACTA2).[4][5][8] This interaction modulates the assembly of actin filaments, which is a fundamental process for cell motility, enabling changes in cell shape and the propulsive forces required for migration.[4][5] Studies have demonstrated that the inhibition or knockdown of PGAM1 leads to a significant reduction in the migration and invasion capabilities of various cancer cells, including prostate and pancreatic cancer.[9][10] this compound is expected to disrupt the PGAM1-ACTA2 interaction, thereby inhibiting the downstream cytoskeletal rearrangements necessary for cell movement.
Signaling Pathway of PGAM1 in Cell Migration
The diagram below illustrates the non-metabolic role of PGAM1 in promoting cell migration and the inhibitory action of this compound. PGAM1 directly binds to ACTA2, promoting the assembly of actin filaments, which enhances cell motility and migration. This compound blocks this interaction, leading to the inhibition of these processes.
Caption: Non-metabolic pathway of PGAM1-mediated cell migration.
Transwell Migration Assay Protocol Using this compound
This protocol provides a detailed method for assessing the inhibitory effect of this compound on the migration of adherent cancer cells using a Transwell system, also known as a Boyden chamber.
Materials
-
Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells) in a 24-well plate[11]
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Serum-free or low-serum cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Chemoattractant (e.g., medium with 10-20% FBS, or specific growth factors)[12][13]
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde or 100% Methanol[12]
-
Staining Solution: 0.1% - 0.5% Crystal Violet in methanol or water
-
Inverted microscope
Experimental Workflow Diagram
The following diagram outlines the major steps of the Transwell migration assay when using this compound.
Caption: Step-by-step workflow for the Transwell migration assay.
Detailed Protocol
Phase 1: Cell Preparation and Treatment
-
Cell Culture: Culture cells to 80-90% confluency.[11]
-
Starvation: Detach cells using trypsin, wash, and resuspend in serum-free medium. Starve the cells for 6-24 hours to minimize baseline migration and synchronize the cells.
-
Inhibitor Treatment: After starvation, centrifuge the cells and resuspend the pellet in serum-free medium. Determine cell concentration using a hemocytometer.
-
Aliquot cells for different treatment groups (e.g., Vehicle Control, various concentrations of this compound).
-
Add this compound or vehicle (DMSO) to the cell suspensions at the final desired concentrations. It is critical to run a dose-response curve to determine the optimal non-toxic concentration of this compound.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
Phase 2: Assay Setup
-
Prepare Lower Chamber: Add 600 µL of chemoattractant medium (e.g., medium with 10-20% FBS) to the lower wells of the 24-well plate.[11][15]
-
Rehydrate Inserts (if necessary): Add 100 µL of serum-free medium to the upper chamber of the Transwell inserts and let them rehydrate for at least 10 minutes at 37°C.[12] Carefully remove the rehydration medium.
-
Seed Cells: Seed a defined number of inhibitor-treated cells (e.g., 1 x 10⁵ cells) in 100-200 µL of serum-free medium (containing this compound or vehicle) into the upper chamber of each Transwell insert.[11][13]
Phase 3: Incubation and Processing
-
Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a period ranging from 4 to 48 hours.[12] The optimal time depends on the cell type's migratory capacity and should be determined empirically.
-
Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab moistened with PBS to gently wipe away the non-migrated cells and medium from the upper surface of the membrane.[11][12][14]
-
Fixation: Place the inserts into a new 24-well plate containing 750 µL of cold methanol or 4% paraformaldehyde in each well. Incubate for 10-20 minutes at room temperature to fix the migrated cells on the bottom of the membrane.[11]
Phase 4: Staining and Quantification
-
Staining: Remove the fixation solution. Place inserts into wells containing 750 µL of 0.1% Crystal Violet solution and incubate for 15-20 minutes at room temperature.
-
Washing: Carefully remove the staining solution and wash the inserts by dipping them in wells containing distilled water. Repeat 2-3 times to remove excess stain.[15]
-
Drying: Allow the inserts to air dry completely.
-
Imaging and Counting: Once dry, view the underside of the membrane using an inverted microscope. Capture images from 3-5 random fields of view for each insert. Count the number of stained, migrated cells in each field.
Phase 5: Data Analysis
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the data to the vehicle control group to determine the percentage of migration inhibition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed inhibition.
Data Presentation: Expected Outcomes
The inhibition of PGAM1 is expected to significantly reduce cell migration. The table below summarizes representative data from studies where PGAM1 was silenced, which is the anticipated effect of a potent inhibitor like this compound.
| Cell Line | Cancer Type | PGAM1 Inhibition Method | Observed Effect on Migration/Invasion | Reference |
| PC-3, 22Rv1 | Prostate Cancer | siRNA Knockdown | Prominently decreased migration and invasion ability. | [9] |
| Aspc-1, Panc-1 | Pancreatic Cancer | siRNA Knockdown | Marked decrease in cell migration and invasion (>60%). | [10][16] |
| C918 | Uveal Melanoma | shRNA Knockdown | Significant inhibition of migration and invasion. | [13] |
This data suggests that treatment with this compound should yield a dose-dependent decrease in the number of migrated cells compared to the vehicle-treated control group. Researchers should optimize inhibitor concentration and incubation times for their specific cell model to achieve robust and reproducible results.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoglycerate mutase 1 promotes cancer cell migration independent of its metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 14. corning.com [corning.com]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. techscience.com [techscience.com]
Application Notes and Protocols for Metabolomic Analysis of Cancer Cells Treated with a PGAM1 Inhibitor
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). In many types of cancer, PGAM1 is overexpressed, contributing to the metabolic reprogramming that supports rapid cell proliferation and tumor growth.[1][2] This reliance on altered glycolysis, often termed the "Warburg effect," makes PGAM1 an attractive therapeutic target.[3][4]
This document provides detailed application notes and protocols for the metabolomic analysis of cancer cells treated with a representative PGAM1 inhibitor, referred to herein as Pgam1-IN-1. The inhibition of PGAM1 is expected to cause distinct metabolic shifts, primarily the accumulation of its substrate (3-PG) and the depletion of its product (2-PG).[5][6][7] These changes cascade through interconnected metabolic pathways, affecting glycolysis, the pentose phosphate pathway (PPP), and anabolic biosynthesis.[1][3][5][6]
These notes are intended for researchers, scientists, and drug development professionals investigating the mechanism of action of PGAM1 inhibitors and their impact on cancer cell metabolism. The data and protocols presented are based on published studies utilizing the well-characterized PGAM1 inhibitor, PGMI-004A, and serve as a comprehensive guide for similar research.[1][5][6][8]
Data Presentation: Quantitative Metabolomic Changes
The following tables summarize the expected quantitative changes in key metabolites and metabolic pathways in cancer cells (e.g., H1299 non-small cell lung cancer cells) following treatment with a PGAM1 inhibitor.
Table 1: Intracellular Concentrations of Key Glycolytic Intermediates
| Metabolite | Control Cells (µM) | PGAM1 Knockdown Cells (µM) | Fold Change |
| 3-Phosphoglycerate (3-PG) | 62.5 ± 10.8 | 256 ± 41.9 | ↑ 4.1x |
| 2-Phosphoglycerate (2-PG) | 46.2 ± 10.2 | 15.0 ± 14.1 | ↓ 0.3x |
Data derived from studies on H1299 cells with stable knockdown of PGAM1, which mimics the effect of a potent inhibitor.[5]
Table 2: Effects of PGAM1 Inhibition on Major Metabolic Pathways
| Metabolic Pathway/Process | Measurement | Effect of PGAM1 Inhibition |
| Glycolysis | Glycolytic Rate | Decreased |
| Lactate Production | Decreased | |
| Pentose Phosphate Pathway (PPP) | Oxidative PPP Flux | Decreased |
| NADPH/NADP+ Ratio | Decreased | |
| Anabolic Biosynthesis | RNA Biosynthesis | Decreased |
| Lipogenesis | Decreased | |
| Serine Biosynthesis | Decreased |
These effects are a direct consequence of the altered levels of 3-PG and 2-PG following PGAM1 inhibition.[5][6][7][8]
Signaling and Metabolic Pathway Diagram
The inhibition of PGAM1 has significant downstream effects on cellular metabolism. The following diagram illustrates the central role of PGAM1 in glycolysis and its influence on interconnected biosynthetic pathways.
Caption: PGAM1 inhibition blocks the conversion of 3-PG to 2-PG, leading to 3-PG accumulation. This inhibits the Pentose Phosphate Pathway and reduces anabolic biosynthesis, thereby suppressing cancer cell proliferation.
Experimental Protocols
This section provides detailed methodologies for conducting a metabolomic analysis of cancer cells treated with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: Human non-small cell lung cancer (H1299) or another suitable cancer cell line with known PGAM1 expression.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 1 x 10^6 cells per 10 cm plate. Prepare a minimum of 3-5 replicate plates for each condition (e.g., Vehicle Control, this compound treated).
-
Treatment: After 24 hours (allowing cells to adhere and resume growth), replace the medium with fresh medium containing either the vehicle control (e.g., DMSO) or the desired concentration of this compound. The optimal concentration should be determined via a dose-response curve (e.g., IC50 for cell proliferation).
-
Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 24 hours) to allow for significant metabolic changes.
Protocol 2: Metabolite Extraction from Adherent Cancer Cells
This protocol is critical for quenching metabolism rapidly and extracting metabolites efficiently.[5][6]
-
Preparation: Prepare an 80% methanol/water solution (LC-MS grade) and pre-chill it to -80°C. Also, prepare ice-cold Phosphate-Buffered Saline (PBS).
-
Quenching and Washing:
-
Remove plates from the incubator and place them on ice.
-
Aspirate the culture medium completely.
-
Quickly wash the cells twice with 5 mL of ice-cold PBS to remove any residual medium. Aspirate the PBS completely after the final wash.
-
-
Metabolite Extraction:
-
Add 1 mL of the pre-chilled 80% methanol solution to each plate.
-
Immediately use a cell scraper to scrape the cells from the plate into the methanol solution.
-
Pipette the cell suspension into a pre-chilled microcentrifuge tube.
-
-
Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C to pellet cell debris and precipitated protein.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Protocol 3: Metabolomic Analysis by LC-MS/MS
-
Sample Preparation: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried samples in a suitable volume of injection solvent (e.g., 50% methanol).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatography: Separate metabolites using a suitable column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites). Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to achieve broad coverage of the metabolome. Acquire data in a data-dependent MS/MS mode to obtain fragmentation spectra for metabolite identification.
-
Data Analysis:
-
Process the raw data using software such as Xcalibur, Compound Discoverer, or an open-source platform like XCMS.
-
Perform peak picking, retention time alignment, and peak integration.
-
Identify metabolites by matching the accurate mass, retention time, and MS/MS fragmentation patterns to metabolite databases (e.g., KEGG, HMDB).
-
Perform statistical analysis (e.g., t-tests, volcano plots, pathway analysis) to identify metabolites that are significantly altered by this compound treatment.
-
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from cell culture to metabolomic data analysis.
References
- 1. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 2. In Silico Drug Screening Analysis against the Overexpression of PGAM1 Gene in Different Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pgam1-IN-1 in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the storage, stability, and use of Pgam1-IN-1, a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1), for long-term experimental setups. Adherence to these protocols is crucial for ensuring the reproducibility and reliability of your research findings.
Introduction to this compound
This compound is a small molecule inhibitor of the glycolytic enzyme PGAM1, which catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] Upregulation of PGAM1 is observed in various cancers and is associated with enhanced glycolysis, proliferation, and metastasis.[1][2][3][4][5] this compound exerts its inhibitory effect with an IC50 of 6.4 μM, making it a valuable tool for studying the roles of PGAM1 in cancer metabolism and other cellular processes.
Storage and Stability of this compound
Proper storage and handling of this compound are critical for maintaining its activity and ensuring the validity of experimental results.
Stock Solution Preparation and Storage
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Note: The stability of stock solutions should be periodically verified, especially when stored for extended periods.
Stability in Aqueous Solutions and Cell Culture Media
The stability of small molecule inhibitors in aqueous solutions, such as cell culture media, can be limited. While specific long-term stability data for this compound in aqueous solutions at 37°C is not extensively published, it is crucial to assess its stability under your specific experimental conditions. Factors such as pH, temperature, and the presence of serum components can influence the degradation rate of the compound.[2]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration. Prepare separate solutions for medium with and without serum.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of each solution, and store it at -80°C. This will serve as your T0 reference.
-
Incubation: Incubate the remaining solutions under standard cell culture conditions (37°C, 5% CO2).
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots from each incubated solution.
-
Sample Preparation: For each time point, precipitate any proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent). Vortex and centrifuge at high speed to pellet the precipitate.
-
HPLC Analysis: Transfer the supernatant to an autosampler vial and analyze by HPLC.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T0 sample. Plot the percentage of remaining this compound against time to determine its stability profile.
Protocol for Long-Term Cell Culture Experiments with this compound
For long-term experiments (several days to weeks), it is essential to maintain a consistent concentration of the active inhibitor.
Procedure:
-
Determine the Stability of this compound: Before starting your long-term experiment, perform the stability assessment protocol (Section 3.1) to understand the degradation rate of this compound in your specific cell culture medium.
-
Medium Replacement Strategy: Based on the stability data, establish a medium replacement schedule. For example, if this compound is found to be significantly degraded after 48 hours, the medium containing fresh inhibitor should be replaced every 48 hours.
-
Experimental Setup:
-
Seed cells at a lower density to prevent confluence during the extended treatment period.[6]
-
Allow cells to adhere and enter a logarithmic growth phase before adding this compound.
-
Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor-treated wells.
-
-
Monitoring the Experiment:
-
Regularly monitor cell morphology and viability.
-
At each medium change, aspirate the old medium and replace it with fresh medium containing the appropriate concentration of this compound.
-
Protocol for Assessing this compound Activity Over Time
To ensure that the observed biological effects are due to the active inhibitor, its activity should be periodically assessed during long-term experiments.
Materials:
-
Recombinant PGAM1 enzyme
-
3-Phosphoglycerate (substrate)
-
Enolase
-
Pyruvate Kinase
-
Lactate Dehydrogenase
-
NADH
-
ADP
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
This coupled enzyme assay measures the rate of NADH oxidation, which is proportional to the rate of 2-phosphoglycerate formation by PGAM1.[7]
-
Prepare Assay Mixture: In a microplate well, combine the assay buffer, NADH, ADP, enolase, pyruvate kinase, and lactate dehydrogenase.
-
Add this compound: Add aliquots of the this compound solution collected from the stability study (Section 3.1) at different time points.
-
Add PGAM1 Enzyme: Add a known amount of recombinant PGAM1 enzyme to each well.
-
Initiate the Reaction: Start the reaction by adding the substrate, 3-phosphoglycerate.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate Activity: The rate of the reaction is proportional to the rate of decrease in absorbance. Calculate the percent inhibition for each time point relative to a control without the inhibitor.
Signaling Pathways and Experimental Workflows
PGAM1 Signaling Pathways
PGAM1 plays a central role in glycolysis and is integrated with several key signaling pathways that are often dysregulated in cancer. Understanding these connections is crucial for interpreting the effects of this compound.
Caption: PGAM1 is a key glycolytic enzyme regulated by oncogenic pathways.
Experimental Workflow for Long-Term this compound Treatment
A logical workflow is essential for successful long-term experiments.
Caption: Workflow for long-term cell culture experiments with this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of PGAM1 in health and disease. Careful consideration of its storage and stability, particularly in the context of long-term experiments, is paramount for generating high-quality, reproducible data. The protocols and guidelines provided in these application notes are intended to assist researchers in designing and executing robust experimental plans. It is strongly recommended that individual laboratories validate the stability and activity of this compound under their specific experimental conditions.
References
- 1. AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 4. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Pgam1-IN-1 with Other Cancer Therapies In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2] Upregulated in numerous cancers, PGAM1 plays a crucial role in coordinating glycolysis and biosynthesis, thereby promoting tumor growth and proliferation.[2][3][4] Inhibition of PGAM1 presents a promising therapeutic strategy by disrupting cancer cell metabolism.[5][6] Pgam1-IN-1 is a small molecule inhibitor of PGAM1 available for research purposes.[7] Preclinical studies suggest that inhibiting PGAM1 can sensitize cancer cells to other therapeutic agents, indicating the potential for synergistic effects in combination therapies.[5][8]
These application notes provide a framework for investigating the in vitro combination of this compound with other cancer therapies, including PARP inhibitors, immunotherapy, and taxanes. The protocols outlined below are based on established methodologies for assessing drug synergy and cellular responses.
Disclaimer: The specific inhibitor this compound has limited published data in combination studies. The following protocols and potential outcomes are based on studies involving other PGAM1 inhibitors (e.g., PGMI-004A, KH3) or genetic knockdown of PGAM1. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Mechanism of Action: PGAM1 in Cancer Metabolism
PGAM1's role extends beyond a simple glycolytic step. By controlling the levels of 3-PG and 2-PG, it influences major biosynthetic pathways essential for rapidly dividing cancer cells.
Combination Therapy Application Notes
This compound in Combination with PARP Inhibitors
Rationale: Inhibition of PGAM1 has been shown to impair homologous recombination (HR) repair of DNA double-strand breaks, thereby sensitizing BRCA1/2-proficient breast cancer cells to PARP inhibitors.[1][8] This suggests a synthetic lethality approach where the combination of a PGAM1 inhibitor and a PARP inhibitor could be effective in a broader range of tumors beyond those with BRCA mutations.
Potential Applications:
-
Investigating synergistic cytotoxicity in breast, ovarian, and prostate cancer cell lines.
-
Assessing the combination's effect on DNA damage and repair pathways.
-
Evaluating the potential to overcome resistance to PARP inhibitors.
This compound in Combination with Immunotherapy (e.g., Anti-PD-1)
Rationale: Targeting PGAM1 with the inhibitor KH3 has been demonstrated to promote ferroptosis in hepatocellular carcinoma (HCC) cells and enhance the infiltration of CD8+ T-cells.[8] This modulation of the tumor microenvironment suggests that combining a PGAM1 inhibitor with an immune checkpoint inhibitor like an anti-PD-1 antibody could lead to a more robust anti-tumor immune response.
Potential Applications:
-
In vitro co-culture models of cancer cells and immune cells (e.g., T cells, NK cells) to assess enhanced tumor cell killing.
-
Analysis of cytokine profiles and immune cell activation markers.
-
Investigating the role of PGAM1 inhibition in modulating the expression of immune checkpoint ligands like PD-L1 on cancer cells.
This compound in Combination with Taxanes (e.g., Paclitaxel)
Rationale: Upregulation of PGAM1 has been linked to paclitaxel resistance in ovarian cancer.[9][10] Knockdown of PGAM1 can reverse this resistance.[9] Therefore, combining this compound with paclitaxel may restore or enhance sensitivity in resistant cancer cells.
Potential Applications:
-
Evaluating the synergistic effect on cell viability in paclitaxel-resistant and sensitive ovarian, breast, and lung cancer cell lines.
-
Assessing the impact on cell cycle progression and apoptosis.
-
Investigating the molecular mechanisms by which PGAM1 inhibition re-sensitizes cells to paclitaxel.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol details the assessment of cell viability in response to single-agent and combination treatments to determine synergistic, additive, or antagonistic effects using the Chou-Talalay method.[11][12]
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Combination drug (e.g., PARP inhibitor, Paclitaxel; dissolved in appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Workflow:
Procedure:
-
Determine IC50 of Single Agents:
-
Seed cells in 96-well plates at a predetermined density.
-
Treat cells with a serial dilution of this compound and the combination drug individually for 72 hours.
-
Measure cell viability and calculate the IC50 value for each drug using non-linear regression analysis.
-
-
Combination Treatment:
-
Based on the IC50 values, prepare serial dilutions of this compound and the combination drug.
-
Treat cells with the drugs alone and in combination at a constant ratio (e.g., based on the ratio of their IC50s) or in a checkerboard matrix format.
-
Include vehicle-only controls.
-
Incubate for 72 hours.
-
-
Data Analysis:
-
Measure cell viability.
-
Calculate the fraction of cells affected (Fa) for each treatment.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Data Presentation:
| Drug Combination | Cell Line | This compound IC50 (µM) | Combination Drug IC50 (µM) | Combination Index (CI) at Fa=0.5 | Synergy/Antagonism |
| This compound + PARP Inhibitor | Breast Cancer | Data to be determined | Data to be determined | Data to be determined | To be determined |
| This compound + Anti-PD-1 (in co-culture) | HCC | Data to be determined | Data to be determined | Data to be determined | To be determined |
| This compound + Paclitaxel | Ovarian Cancer | Data to be determined | Data to be determined | Data to be determined | To be determined |
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol assesses the induction of apoptosis following combination treatment.
Materials:
-
Cancer cell line(s)
-
6-well plates
-
This compound and combination drug
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, the combination drug, and the combination at concentrations determined from the viability assay (e.g., IC50). Include a vehicle control.
-
Incubate for 24-48 hours.
-
Harvest cells, wash with PBS, and resuspend in binding buffer.
-
Stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the samples using a flow cytometer.
Data Presentation:
| Treatment | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Specify | Data to be determined | Data to be determined |
| This compound | Specify | Data to be determined | Data to be determined |
| Combination Drug | Specify | Data to be determined | Data to be determined |
| Combination | Specify | Data to be determined | Data to be determined |
Protocol 3: Western Blot Analysis of Key Signaling Pathways
This protocol is for investigating the molecular mechanisms underlying the observed synergistic effects.
Materials:
-
Cancer cell line(s)
-
6-well plates or larger flasks
-
This compound and combination drug
-
Lysis buffer and protease/phosphatase inhibitors
-
Primary and secondary antibodies (e.g., for PARP, cleaved caspase-3, γH2AX, PD-L1, p-AKT)
-
Western blot reagents and equipment
Procedure:
-
Treat cells as described in the apoptosis protocol.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Data Presentation:
| Treatment | Cell Line | Relative Protein Expression (Fold Change vs. Control) |
| Target Protein | ||
| Cleaved PARP | Specify | Data to be determined |
| γH2AX | Specify | Data to be determined |
| PD-L1 | Specify | Data to be determined |
| p-AKT | Specify | Data to be determined |
Conclusion
The combination of this compound with other cancer therapies holds the potential for synergistic anti-cancer effects. The provided application notes and protocols offer a comprehensive guide for researchers to explore these combinations in vitro. Meticulous experimental design and data analysis are crucial for elucidating the nature of the drug interactions and the underlying molecular mechanisms. The successful in vitro validation of these combinations could provide a strong rationale for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phosphoglycerate mutase 1 regulates dNTP pool and promotes homologous recombination repair in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting Pgam1-IN-1 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphoglycerate mutase 1 (PGAM1) inhibitor, Pgam1-IN-1. The information provided addresses common challenges, with a focus on overcoming insolubility in aqueous media.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
1. Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?
This compound is a hydrophobic small molecule and, as such, has very low solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media will likely result in precipitation or failure to dissolve. It is crucial to first dissolve the compound in an appropriate organic solvent.
2. What is the recommended solvent for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is advisable to use anhydrous (dry) DMSO, as the presence of water can significantly reduce the solubility of the compound.
3. I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous experimental medium. What can I do?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to your final aqueous volume. Instead, perform one or more intermediate dilutions in your aqueous medium. For example, you can make a 10X or 100X intermediate dilution from your main stock before preparing the final working concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture or assay is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%. High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Vortexing/Mixing: When adding the DMSO stock to the aqueous medium, ensure thorough and immediate mixing by vortexing or gentle pipetting to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Warming: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious with temperature-sensitive components in your medium.
-
Ultrasonication: If precipitation persists, brief ultrasonication of the final working solution in a water bath can help to redissolve the compound.
4. What is the maximum recommended stock concentration of this compound in DMSO?
Based on supplier datasheets, a stock concentration of up to 5 mg/mL (11.47 mM) in DMSO can be achieved. Achieving this concentration may require warming and ultrasonication.
5. How should I store my this compound stock solution?
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).
-
In Solvent (DMSO): Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
6. I see a precipitate in my cell culture plate after adding this compound. What should I do?
If you observe a precipitate under the microscope, it indicates that the compound has fallen out of solution. This can affect the accuracy of your results as the effective concentration of the inhibitor is unknown. It is recommended to optimize your dilution protocol using the steps outlined 3. If the issue persists, consider lowering the final working concentration of this compound.
Quantitative Data Summary
The following tables provide a summary of the key quantitative information for working with this compound.
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Reference |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Solubility in DMSO | 5 mg/mL (11.47 mM) | |
| Notes on Dissolution | Ultrasonic and warming may be required. | |
| Molecular Weight | 435.81 g/mol | |
| IC50 (PGAM1) | 6.4 µM | |
| IC50 (H1299 cell proliferation) | 14.1 ± 1.9 µM |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (DMSO) | -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 435.81), you would need approximately 229.5 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes.
-
Following warming, place the vial in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. Mix immediately by gentle pipetting. This creates a 1:10 dilution.
-
Prepare the final working solution by adding 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium in your experimental vessel (e.g., a well of a cell culture plate). This creates a 1:100 dilution of the intermediate stock, resulting in a final concentration of 10 µM this compound and a final DMSO concentration of 0.1%.
-
Gently swirl the plate or mix by pipetting to ensure even distribution of the inhibitor.
-
Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this example) without the inhibitor.
-
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart outlining the troubleshooting steps for this compound insolubility.
PGAM1 Signaling Pathway in Cancer
Caption: A diagram of the PGAM1 signaling pathway and its role in cancer.
Determining the effective concentration of Pgam1-IN-1 without cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the effective concentration of Pgam1 inhibitors without inducing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Pgam1 and why is it a target in drug development?
A1: Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1] Cancer cells often exhibit increased glycolysis, a phenomenon known as the Warburg effect, and rely on this pathway for energy production and the synthesis of macromolecules necessary for rapid proliferation.[2] PGAM1 is frequently overexpressed in various cancers, including lung, liver, and pancreatic cancer, and its elevated activity is associated with tumor growth and poor prognosis.[3][4] Therefore, inhibiting PGAM1 is a promising therapeutic strategy to disrupt cancer cell metabolism and growth.
Q2: What is Pgam1-IN-1 and what is its reported potency?
A2: this compound is a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1). It has been reported to have an IC50 of 6.4 μM for the inhibition of PGAM1 enzymatic activity.
Q3: How do I determine the optimal concentration of a Pgam1 inhibitor for my experiments?
A3: The optimal concentration is one that effectively inhibits Pgam1 activity without causing significant cell death (cytotoxicity). This is typically determined by performing a dose-response curve for both target inhibition and cell viability. The goal is to find a concentration window where the inhibitor is active against its target but has minimal impact on overall cell health.
Q4: What are some common methods to assess the cytotoxicity of a Pgam1 inhibitor?
A4: Common methods include colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8). These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. A decrease in the signal indicates a reduction in cell viability.
Q5: How can I confirm that the Pgam1 inhibitor is engaging its target in cells?
A5: Target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS). These methods assess the binding of the inhibitor to the target protein in a cellular environment. Ligand binding typically increases the thermal stability of the protein, which can be detected by immunoblotting or mass spectrometry.[4][5]
Troubleshooting Guides
Problem 1: High cytotoxicity observed at the inhibitor's reported IC50.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: Different cell lines have varying sensitivities to cytotoxic agents. | Perform a dose-response cytotoxicity assay (e.g., MTT or CCK-8) on your specific cell line to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity). |
| Off-target effects: The inhibitor may be affecting other cellular targets at higher concentrations. | Lower the inhibitor concentration and perform a time-course experiment to see if the desired effect can be achieved at a non-toxic dose with longer incubation. |
| Experimental conditions: Assay conditions such as cell seeding density or incubation time can influence results. | Optimize your cell viability assay protocol. Ensure consistent cell seeding and appropriate incubation times as recommended for the specific assay. |
Problem 2: No significant inhibition of cell proliferation at non-cytotoxic concentrations.
| Possible Cause | Troubleshooting Step |
| Insufficient target engagement: The inhibitor concentration may be too low to effectively engage Pgam1 in your cell line. | Perform a target engagement assay (e.g., CETSA) to confirm that the inhibitor is binding to Pgam1 at the concentrations used. |
| Cellular context: The specific metabolic wiring of your cell line may make it less dependent on Pgam1. | Consider using a different cell line known to be sensitive to Pgam1 inhibition. |
| Inhibitor stability: The inhibitor may be unstable in your cell culture medium. | Check the stability of the inhibitor under your experimental conditions. Consider using freshly prepared solutions for each experiment. |
Quantitative Data Summary
Table 1: Pgam1 Inhibitor Potency
| Inhibitor | Target | IC50 (μM) | Ki (μM) | Reference |
| This compound | PGAM1 | 6.4 | - | |
| PGMI-004A | PGAM1 | 13.1 | 3.91 | |
| KH3 | PGAM1 | - | - |
Table 2: Pgam1 Inhibitor Effective and Cytotoxic Concentrations
| Inhibitor | Cell Line | Assay | Effective Concentration (EC50/GI50 in μM) | Reference |
| KH3 | PANC-1 | Proliferation | ~0.5 | |
| KH3 | AsPC-1 | Proliferation | ~0.4 | |
| KH3 | BxPC-3 | Proliferation | ~0.7 | |
| KH3 | MIA PaCa-2 | Proliferation | ~0.3 | |
| KH3 | Primary PDAC cells | Proliferation | 0.22 - 0.43 |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for determining the cytotoxic effect of a Pgam1 inhibitor.
Materials:
-
96-well cell culture plates
-
Pgam1 inhibitor stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the Pgam1 inhibitor in cell culture medium. Remove the old medium from the wells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the GI50 or CC50 value.
Target Engagement (Cellular Thermal Shift Assay - CETSA)
This protocol provides a framework for confirming the binding of a Pgam1 inhibitor to its target in intact cells.
Materials:
-
Pgam1 inhibitor
-
Cell culture dishes
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blot reagents
-
Anti-Pgam1 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the Pgam1 inhibitor at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS containing protease inhibitors, and resuspend in a small volume of the same buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatants, determine the protein concentration, and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Pgam1 antibody to detect the amount of soluble Pgam1 at each temperature.
-
Analysis: Compare the band intensities between the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
Caption: Pgam1 is involved in multiple signaling pathways that promote cancer cell proliferation, migration, and DNA repair.
Caption: Workflow for determining the effective, non-cytotoxic concentration of a Pgam1 inhibitor.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate Mutase 1 Activates DNA Damage Repair via Regulation of WIP1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
How to minimize off-target effects of Pgam1-IN-1 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Pgam1-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1).[1][2] PGAM1 is a key enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[3][4][5][6][7][8] This enzyme is often overexpressed in various cancer types and plays a crucial role in promoting cancer cell proliferation and tumor growth.[5][8]
Q2: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound against PGAM1 has been reported to be 6.4 μM in biochemical assays.[1][2] It is important to note that the effective concentration in cell-based assays may vary depending on the cell type and experimental conditions.
Q3: What are the expected on-target effects of this compound treatment?
Inhibition of PGAM1 by this compound is expected to lead to:
-
Decreased glycolysis and lactate production: By blocking a key step in glycolysis, this compound can reduce the overall glycolytic flux.
-
Altered metabolite levels: An increase in the substrate (3-PG) and a decrease in the product (2-PG) are anticipated.[7]
-
Inhibition of cell proliferation and tumor growth: Many cancer cells rely on glycolysis for energy and building blocks, so inhibiting PGAM1 can slow their growth.[7]
-
Induction of apoptosis: By disrupting cellular metabolism, this compound can trigger programmed cell death in cancer cells.[7]
-
Reduced cell migration and invasion: PGAM1 has been implicated in cell motility, and its inhibition may reduce the metastatic potential of cancer cells.[9][10]
Q4: Are there known off-target effects for this compound?
Currently, there is limited publicly available information on the specific off-target profile of this compound. As with any small molecule inhibitor, the potential for off-target effects exists and should be carefully considered in experimental design and data interpretation. General strategies for identifying and minimizing off-target effects are discussed in the troubleshooting guide below. For context, other PGAM1 inhibitors, such as EGCG, are known to have off-target effects due to their chemical structure.[3]
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides practical steps to help you identify and minimize potential off-target effects of this compound in your experiments.
Problem 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Off-target effects of this compound at the concentration used.
-
Solution:
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target effect (e.g., inhibition of cell proliferation) without causing widespread, non-specific toxicity. It is recommended to use inhibitors at the lowest effective concentration to reduce the likelihood of off-target binding.[11]
-
Use Appropriate Controls:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help distinguish between on-target and non-specific chemical effects.
-
Positive Control: Use a known PGAM1 inhibitor with a well-characterized profile, if available, to compare results.
-
Genetic Controls: The most rigorous approach is to use genetic methods to validate the phenotype. This can be done by knocking down or knocking out PGAM1 using siRNA, shRNA, or CRISPR/Cas9.[7][10] If the phenotype observed with this compound is recapitulated by genetic ablation of PGAM1, it provides strong evidence for on-target activity.
-
-
Problem 2: Observed phenotype does not match known PGAM1 function.
-
Possible Cause: The observed effect may be due to inhibition of an unknown off-target protein.
-
Solution:
-
Target Engagement Assays: Confirm that this compound is binding to PGAM1 in your experimental system.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein upon ligand binding. An increase in the melting temperature of PGAM1 in the presence of this compound indicates direct target engagement in a cellular context.
-
-
Rescue Experiments: Attempt to rescue the observed phenotype by adding back the product of the enzymatic reaction. For PGAM1, this would involve supplementing the culture medium with 2-phosphoglycerate (2-PG) or a cell-permeable analog. If the phenotype is reversed, it suggests the effect is due to the inhibition of PGAM1's enzymatic activity.
-
Broad-Spectrum Off-Target Profiling (if resources permit):
-
Kinome Scanning: Although PGAM1 is not a kinase, if off-target effects on kinases are suspected, a kinome scan can assess the activity of this compound against a large panel of kinases.
-
Proteomics Approaches: Techniques like chemical proteomics can be used to identify the direct binding partners of this compound in an unbiased manner.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 6.4 μM | [1][2] |
| Pgam1-IN-2 IC50 | 2.1 μM | [12] |
Key Signaling Pathways
Inhibition of PGAM1 by this compound primarily impacts glycolysis. This can have downstream consequences on various interconnected metabolic and signaling pathways.
Caption: this compound inhibits PGAM1, a key enzyme in glycolysis, leading to downstream effects on cell fate.
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in a Cell Proliferation Assay
This protocol is designed to determine the effective concentration of this compound for inhibiting cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well). Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).
-
Cell Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent inhibition versus log concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit.
Caption: Workflow for determining the dose-response of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to PGAM1 in intact cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PGAM1 antibody
-
Loading control antibody (e.g., anti-actin)
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat one set of cells with this compound at a concentration known to be effective (e.g., 2-5 times the IC50 from the proliferation assay) and another set with vehicle (DMSO) for a defined period (e.g., 1-4 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PGAM1 antibody. Also, probe for a loading control that does not shift in this temperature range.
-
Data Analysis: Quantify the band intensities for PGAM1 at each temperature. Plot the percentage of soluble PGAM1 relative to the non-heated control against the temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the this compound treated sample indicates target engagement.
Caption: Workflow for performing a Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 6. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of PGAM1 as a putative therapeutic target for pancreatic ductal adenocarcinoma metastasis using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. medchemexpress.com [medchemexpress.com]
Pgam1-IN-1 Technical Support Center: Troubleshooting Degradation in Experiments
For researchers, scientists, and drug development professionals utilizing Pgam1-IN-1, ensuring the stability and integrity of the compound throughout experimental procedures is paramount for obtaining reliable and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of this compound and best practices to prevent it.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
Proper storage is the first and most critical step in preventing the degradation of this compound. Based on supplier recommendations, the following storage conditions are advised to maintain the compound's integrity.[1][2]
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot for daily or weekly use. |
Q2: What is the best solvent for this compound?
This compound is soluble in DMSO.[1][2] For the preparation of stock solutions, it is crucial to use high-purity, anhydrous DMSO to minimize the introduction of water, which could potentially lead to hydrolysis of the compound over time.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Directly dissolving this compound in aqueous solutions is not recommended due to its low water solubility. This can lead to precipitation and inaccurate concentrations. The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium.
Q4: I observed precipitation when diluting my DMSO stock solution in my experimental buffer. What should I do?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. To address this:
-
Perform serial dilutions in DMSO first: Before the final dilution into your aqueous buffer, perform intermediate dilution steps in DMSO to lower the concentration of the inhibitor.
-
Lower the final DMSO concentration: While most cell lines can tolerate up to 0.5% DMSO, it is best to keep the final concentration as low as possible (ideally ≤ 0.1%).
-
Increase the volume of the aqueous medium: Adding the DMSO stock solution to a larger volume of buffer while vortexing can aid in its dispersion and prevent precipitation.
-
Consider the use of a co-solvent: In some instances, a small percentage of a co-solvent like PEG400 or Tween 80 might be compatible with the experimental system and help maintain solubility. However, the compatibility and potential effects of any co-solvent on the experiment must be carefully validated.
Troubleshooting Guide: this compound Degradation
This section addresses specific issues that may arise during your experiments, suggesting potential causes and solutions related to this compound degradation.
Issue 1: Loss of Inhibitory Activity Over Time in an Experiment
-
Potential Cause: Degradation of this compound in the experimental medium at 37°C. As a benzenesulfonamide, the sulfonamide bond in this compound may be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of certain enzymes in cell culture media.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock solution for each experiment.
-
Minimize Incubation Time: If possible, design your experiment to minimize the incubation time of the compound with cells or in the buffer.
-
pH Control: Ensure that the pH of your experimental buffer is maintained within a stable and appropriate range (typically pH 7.2-7.4 for cell-based assays).
-
Control Experiment: Include a time-course experiment to assess the stability of this compound's activity in your specific experimental setup.
-
Issue 2: Inconsistent Results Between Experiments
-
Potential Cause: Inconsistent handling of the compound, leading to variable levels of degradation. This can be due to repeated freeze-thaw cycles of the stock solution or exposure to light. The xanthone core of this compound suggests potential photosensitivity.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to avoid repeated freezing and thawing.
-
Protect from Light: While specific data on the photosensitivity of this compound is not available, it is good practice to protect the solid compound and its solutions from direct light. Store vials in the dark and cover tubes/plates with aluminum foil during experiments where possible.
-
Standardized Protocol: Adhere to a strict, standardized protocol for the preparation and handling of this compound solutions across all experiments.
-
Issue 3: Unexpected Cellular Toxicity or Off-Target Effects
-
Potential Cause: The presence of degradation products that may have their own biological activities.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: If you suspect degradation, consider analytical methods such as HPLC-MS to check the purity of your stock solution and to see if degradation products appear after incubation in your experimental medium.
-
Use a Fresh Batch: If significant degradation is confirmed, obtain a fresh batch of the compound and strictly follow the recommended storage and handling procedures.
-
Include Appropriate Controls: Always include a vehicle control (DMSO) at the same final concentration as in your experimental samples to account for any solvent effects.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no higher than 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform any necessary serial dilutions in anhydrous DMSO.
-
Just before adding to the cells, dilute the final DMSO solution into pre-warmed cell culture medium to the desired final concentration. Ensure rapid mixing to prevent precipitation. The final DMSO concentration should ideally be ≤ 0.1%.
-
Immediately add the diluted this compound solution to your cell culture plates.
-
Include a vehicle control with the same final concentration of DMSO.
Visualizations
Caption: Signaling pathway showing the role of PGAM1 in glycolysis and its inhibition by this compound.
Caption: Recommended experimental workflow for handling this compound to minimize degradation.
Caption: A logical troubleshooting guide for addressing issues with this compound activity.
References
Interpreting unexpected results in Pgam1-IN-1 treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pgam1-IN-1, a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1). The content is designed to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the glycolytic enzyme Phosphoglycerate Mutase 1 (PGAM1).[1] PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) during glycolysis.[2][3] By inhibiting PGAM1, the inhibitor is expected to cause an accumulation of the substrate 3-PG and a reduction of the product 2-PG.[4] This disruption in the glycolytic pathway leads to decreased flux through glycolysis and the pentose phosphate pathway (PPP), reduced biosynthesis of macromolecules, and ultimately, attenuated cancer cell proliferation and tumor growth.[4][5]
Q2: I've treated my cells with this compound, but I don't see a significant drop in total intracellular ATP levels. Is the inhibitor not working?
A2: Not necessarily. This is a commonly observed and interesting outcome. Studies using either shRNA to knock down PGAM1 or a small molecule inhibitor (PGMI-004A) have shown that targeting this enzyme does not significantly affect overall intracellular ATP levels.[4]
Possible Explanations:
-
Metabolic Compensation: Cells may compensate for the reduction in glycolytic ATP production by upregulating other ATP-generating pathways, such as mitochondrial oxidative phosphorylation.
-
Reduced ATP Consumption: The inhibition of anabolic pathways (biosynthesis) and cell proliferation may lead to a corresponding decrease in the cell's overall ATP consumption.[4]
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is inhibiting its target by measuring the levels of its substrate and product. You should expect to see an increase in 3-PG and a decrease in 2-PG.
-
Measure Glycolytic Flux: Directly assess the glycolytic rate using an extracellular flux analyzer (e.g., Seahorse). A decrease in the extracellular acidification rate (ECAR) would confirm the inhibition of glycolysis.
-
Assess Oxygen Consumption: Measure the oxygen consumption rate (OCR) to determine if there is a compensatory increase in oxidative phosphorylation.
Q3: My glycolysis assay shows only a modest effect, but I'm seeing a strong inhibition of cell migration. Why?
A3: This result highlights the non-glycolytic functions of PGAM1. PGAM1 can promote cancer cell migration and metastasis independent of its metabolic activity.[6][7]
Key Non-Glycolytic Functions:
-
Actin Cytoskeleton Regulation: PGAM1 can directly interact with α-smooth muscle actin (ACTA2) to modulate the assembly of actin filaments, which is crucial for cell motility and migration.[6]
-
Metabolic Inhibitor Specificity: It's possible that this compound is more effective at disrupting the PGAM1-ACTA2 interaction than its enzymatic active site in your specific cell model. Some inhibitors may primarily target the metabolic function with minimal effect on migration.[7]
Troubleshooting Steps:
-
Validate Migration Assay: Ensure the observed effect is robust and reproducible using multiple migration/invasion assays (e.g., Transwell, wound healing).
-
Use Genetic Knockdown: Compare the inhibitor's effect with results from siRNA or shRNA-mediated knockdown of PGAM1. Genetic inhibition has been shown to suppress both proliferation and metastasis.[7]
-
Investigate Actin Dynamics: If resources permit, visualize the actin cytoskeleton (e.g., using phalloidin staining) to see if this compound treatment alters cell morphology and actin filament organization.
Troubleshooting Guides
Issue 1: Inconsistent Effects on Cell Viability and Apoptosis
You observe high variability in apoptosis induction between different cell lines or even between experiments with the same cell line after this compound treatment.
-
Background: The effect of PGAM1 inhibition on apoptosis is highly context- and cell-type-dependent. For example, PGAM1 knockdown has been shown to enhance apoptosis in prostate cancer cells by altering Bcl-2 and Bax expression[8], while in pancreatic cancer cells, it primarily causes S-phase cell cycle arrest with no significant change in apoptosis.[9]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting variable apoptosis results.
Issue 2: Unexpected Synergy with DNA-Damaging Agents
You are co-treating cells with this compound and a DNA-damaging agent (e.g., radiation, temozolomide) and see a much stronger cytotoxic effect than expected.
-
Background: PGAM1 plays a role in the DNA damage response (DDR), independent of its metabolic function. It can bind to the phosphatase WIP1 in the cytoplasm, preventing it from moving to the nucleus and dephosphorylating (inactivating) key components of the ATM signaling pathway.[10] Inhibition of PGAM1 can therefore impair DNA repair, sensitizing cells to DNA-damaging treatments.[10][11] Furthermore, the enzymatic activity of PGAM1 is also required for efficient homologous recombination (HR) repair.[12]
-
Signaling Pathway:
Caption: PGAM1's non-metabolic role in DNA damage repair.
Data & Protocols
Summary of PGAM1 Inhibition Effects
This table summarizes the expected and potentially unexpected outcomes of treating cancer cells with a PGAM1 inhibitor.
| Cellular Process | Expected Effect with this compound | Potential "Unexpected" Observation | Reference |
| Glycolysis | Decreased glycolytic rate, lactate production | Modest effect in some cell lines | [4] |
| Metabolite Levels | Increased 3-PG, Decreased 2-PG | No change if inhibitor is ineffective | [4][5] |
| Biosynthesis (PPP) | Decreased flux, reduced RNA/lipid synthesis | Less pronounced than effect on migration | [4] |
| Cell Proliferation | Decreased | May manifest as cycle arrest, not apoptosis | [2][9] |
| Intracellular ATP | Expected to decrease | No significant change observed | [4] |
| Apoptosis | Induction of apoptosis | No effect or cell cycle arrest instead | [8][9] |
| Cell Migration | Not a primary metabolic effect | Strong inhibition independent of metabolism | [6] |
| DNA Repair | Not a primary metabolic effect | Sensitization to DNA damaging agents | [10][12] |
Key Experimental Protocols
1. Protocol: Glycolysis Rate Measurement (Extracellular Flux Analyzer)
-
Objective: To measure the real-time extracellular acidification rate (ECAR) as an indicator of glycolysis.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.
-
The next day, treat cells with the desired concentration of this compound or vehicle control for the desired duration (e.g., 6-24 hours).
-
Prior to the assay, wash the cells and replace the culture medium with bicarbonate-free Seahorse XF Base Medium supplemented with L-glutamine, pH 7.4. Incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with sequential injection solutions: Glucose (glycolytic substrate), Oligomycin (ATP synthase inhibitor to force maximum glycolysis), and 2-Deoxyglucose (2-DG, a competitive inhibitor of hexokinase to shut down glycolysis).
-
Calibrate the sensor cartridge and run the Glycolysis Stress Test protocol on the Seahorse XF Analyzer.
-
Analyze the data to determine key parameters like glycolysis, glycolytic capacity, and glycolytic reserve. Compare results from this compound treated cells to controls.
-
2. Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Plate cells and treat with this compound or vehicle control for a specified time (e.g., 24, 48 hours).
-
Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge to remove the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry. Use a linear scale for the PI signal (e.g., FL2-A) and gate out debris and doublets.
-
Model the resulting DNA content histograms using appropriate software to quantify the percentage of cells in each phase.
-
3. Protocol: Apoptosis Assay (Annexin V & PI Staining)
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Seed cells and treat with this compound or vehicle control.
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
PGAM1's Dual Role in Cancer Progression
It is critical to remember that PGAM1 has two distinct types of functions that can be affected by inhibitors.
Caption: Dual metabolic and non-metabolic roles of PGAM1.
References
- 1. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate mutase 1 promotes cancer cell migration independent of its metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoglycerate Mutase 1 Activates DNA Damage Repair via Regulation of WIP1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphoglycerate mutase 1 regulates dNTP pool and promotes homologous recombination repair in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to Pgam1-IN-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pgam1-IN-1, a known inhibitor of Phosphoglycerate Mutase 1 (PGAM1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] By inhibiting PGAM1, this compound disrupts glycolysis, leading to an accumulation of the substrate 3-PG and a reduction in the product 2-PG. This metabolic disruption can lead to decreased cancer cell proliferation, as many cancer cells rely heavily on glycolysis for energy production (the Warburg effect).[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with a PGAM1 inhibitor like this compound is expected to have several cellular effects, primarily observed in cancer cell lines where PGAM1 is often overexpressed.[1][3][4] These effects include:
-
Reduced cell proliferation: Due to the disruption of glycolysis and anabolic biosynthesis.[2][4]
-
Decreased cell migration and invasion: PGAM1 has non-glycolytic roles in promoting cell motility.[1][5]
-
Induction of apoptosis: Inhibition of PGAM1 has been shown to increase apoptosis in some cancer cell lines.[6]
-
Alterations in metabolic pathways: A decrease in lactate production and flux through the pentose phosphate pathway (PPP) is expected.[2]
-
Sensitization to other therapies: PGAM1 inhibition may enhance the efficacy of chemotherapy or radiotherapy.[4]
Q3: In which cell lines is this compound expected to be effective?
A3: PGAM1 is overexpressed in a wide range of cancer types.[1][3] Therefore, this compound is likely to be effective in cell lines derived from cancers such as:
-
Lung cancer[4]
-
Breast cancer[7]
-
Prostate cancer[6]
-
Pancreatic cancer[8]
-
Glioma[4]
-
Hepatocellular carcinoma[4]
-
Ovarian cancer[4]
-
Uveal melanoma[3]
The sensitivity of a specific cell line will likely correlate with its dependence on glycolysis and its level of PGAM1 expression.
Q4: What is the reported IC50 for this compound?
A4: The reported half-maximal inhibitory concentration (IC50) for this compound is 6.4 µM.
Data Presentation: Efficacy of PGAM1 Inhibition in Various Cancer Cell Lines
The following table summarizes quantitative data on the effects of PGAM1 inhibition in different cancer cell lines. Note that data for this compound is limited, so results from other PGAM1 inhibitors and siRNA-mediated knockdown are included for comparison.
| Cell Line | Cancer Type | Inhibitor/Method | Assay | Result | Reference |
| H1299 | Non-small cell lung cancer | This compound | Proliferation | IC50 = 14.1 ± 1.9 µM | |
| Various | N/A | This compound | PGAM1 Inhibition | IC50 = 6.4 µM | |
| PC-3 | Prostate Cancer | PGAM1 siRNA | Apoptosis | Increased apoptosis from ~7% to ~21% | [6] |
| 22Rv1 | Prostate Cancer | PGAM1 siRNA | Apoptosis | Increased apoptosis from ~5% to ~17% | [6] |
| PC-1.0 | Pancreatic Cancer (highly metastatic) | PGAM1 siRNA | Migration/Invasion | >80% inhibition | [8] |
| Aspc-1 | Pancreatic Cancer (highly metastatic) | PGAM1 siRNA | Migration/Invasion | >75% inhibition | [8] |
| PC-1 | Pancreatic Cancer (weakly metastatic) | PGAM1 siRNA | Migration/Invasion | >35% inhibition | [8] |
| Capan-2 | Pancreatic Cancer (weakly metastatic) | PGAM1 siRNA | Migration/Invasion | >30% inhibition | [8] |
| MDA-MB-231 | Breast Cancer | PGAM1 shRNA | Proliferation | Decreased proliferation | |
| MCF-7 | Breast Cancer | PGAM1 shRNA | Proliferation, Migration, Invasion | Decreased proliferation, migration, and invasion | [7] |
Troubleshooting Guides
Issue 1: No or weak effect on cell proliferation at the expected IC50.
-
Possible Cause 1: Low PGAM1 expression or dependence on glycolysis.
-
Solution: Confirm the expression level of PGAM1 in your cell line by Western blot or qPCR. Cell lines that are less reliant on glycolysis may be less sensitive to PGAM1 inhibition. Consider using a cell line known to have high PGAM1 expression.
-
-
Possible Cause 2: Suboptimal inhibitor concentration or treatment duration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations and vary the treatment duration (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 3: Inactive inhibitor.
-
Solution: this compound should be stored as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause 4: Cell culture medium components.
-
Solution: High levels of pyruvate in the culture medium may partially rescue cells from the effects of glycolytic inhibition. Consider using a medium with physiological levels of glucose and pyruvate.
-
Issue 2: Unexpected or contradictory results (e.g., effects on migration but not proliferation).
-
Possible Cause 1: Non-glycolytic functions of PGAM1.
-
Solution: PGAM1 has functions independent of its metabolic activity, such as promoting cell migration through interaction with the cytoskeleton.[1] It is plausible to observe effects on migration at concentrations that do not significantly impact proliferation. This is a real biological effect, not necessarily an artifact.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is a PGAM1 inhibitor, off-target effects are possible. To confirm that the observed phenotype is due to PGAM1 inhibition, consider using a rescue experiment (if a constitutively active or inhibitor-resistant mutant of PGAM1 is available) or validate the findings using a genetic approach like siRNA or shRNA against PGAM1.[6]
-
Issue 3: High background or inconsistent results in assays.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding and be consistent with the number of cells seeded per well.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
-
-
Possible Cause 3: Issues with assay reagents or protocols.
-
Solution: Carefully follow the manufacturer's instructions for all assay kits. Ensure that reagents are properly stored and not expired. For assays like Western blotting, optimize antibody concentrations and incubation times.
-
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the wells with living cells changes.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for PGAM1 and Downstream Effectors
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., PGAM1, p-Akt, Akt, β-catenin, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Transwell Migration/Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Preparation: Culture cells to ~80% confluency, then serum-starve them overnight. On the day of the assay, harvest the cells and resuspend them in a serum-free medium containing the desired concentration of this compound or vehicle control.
-
Assay Setup: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Seed the prepared cells (e.g., 1 x 10^5 cells in 100 µL) into the upper chamber.
-
Incubation: Incubate the plate for an appropriate time (e.g., 12-48 hours) to allow for cell migration/invasion.
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with crystal violet.
-
Imaging and Quantification: Take images of the stained cells under a microscope and count the number of cells in several random fields.
-
Data Analysis: Calculate the average number of migrated/invaded cells per field and compare the different treatment groups.
Visualizations
Signaling Pathways Affected by PGAM1 Inhibition
Caption: PGAM1 signaling and inhibition by this compound.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Troubleshooting Logic for Unexpected Results
Caption: Logical steps for troubleshooting unexpected experimental outcomes.
References
- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 4. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 5. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of PGAM1 as a putative therapeutic target for pancreatic ductal adenocarcinoma metastasis using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Pgam1-IN-1 quality control and purity assessment for research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of Pgam1-IN-1, a phosphoglycerate mutase 1 (PGAM1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of phosphoglycerate mutase 1 (PGAM1). PGAM1 is a glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3][4] By inhibiting PGAM1, this compound can disrupt glycolysis and impact cellular metabolism and energy production, which is particularly relevant in cancer cells that exhibit altered metabolic profiles.[4]
Q2: What are the expected biological effects of this compound in cancer cell lines?
A2: Inhibition of PGAM1 by this compound is expected to lead to a decrease in cell proliferation, migration, and invasion in cancer cells that are dependent on glycolysis.[3][5] It may also induce apoptosis.[5][6] The inhibitor's effects are linked to the disruption of the glycolytic pathway and its downstream signaling.
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[7] For short-term storage of reconstituted solutions, 4°C may be acceptable, but it is best to consult the supplier's datasheet.[8]
Q4: In which solvents is this compound soluble?
A4: The solubility of this compound can vary by supplier. It is generally soluble in dimethyl sulfoxide (DMSO). For in vivo experiments, co-solvents such as PEG300, Tween 80, and corn oil may be used to prepare appropriate formulations.[7] Always refer to the product-specific datasheet for detailed solubility information.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for reproducible experimental results. Below are recommended protocols and data interpretation guidelines.
Purity Assessment
Recommended Purity Specification: For most research applications, a purity of >95% is recommended. High-purity material (>99%) is ideal for sensitive applications such as in vivo studies.
Methods for Purity Determination:
| Technique | Principle | Typical Data Output |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Chromatogram showing a major peak for this compound and minor peaks for impurities. Purity is calculated as the area of the major peak relative to the total peak area. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides the mass-to-charge ratio (m/z) of the compound, confirming its identity, and a chromatogram for purity assessment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the compound. | A spectrum that can be used to confirm the chemical structure of this compound and identify any impurities. |
Identity Confirmation
It is crucial to confirm the identity of the purchased compound.
| Technique | Principle | Expected Result |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | The observed molecular weight should match the theoretical molecular weight of this compound. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei. | The resulting spectrum should be consistent with the known chemical structure of this compound. |
Activity Assessment
The biological activity of this compound should be verified in a relevant assay.
| Assay | Description | Expected Outcome |
| In vitro PGAM1 Enzyme Inhibition Assay | A biochemical assay that measures the enzymatic activity of purified PGAM1 in the presence of varying concentrations of this compound. | A dose-dependent inhibition of PGAM1 activity, allowing for the determination of an IC50 value. The reported IC50 for this compound is 6.4 μM.[9] |
| Cell-Based Proliferation Assay | Cancer cell lines known to express PGAM1 (e.g., H1299, SKOV3-TR30) are treated with this compound.[3][10] | A dose-dependent decrease in cell proliferation. |
Experimental Protocols
General Protocol for Reconstitution of this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution to ensure the compound is fully dissolved. To improve solubility, the tube can be warmed to 37°C.[7]
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol for a Cell Proliferation Assay (e.g., using CCK-8)
-
Seed cancer cells (e.g., H1299) in a 96-well plate at a density of 1 x 10³ cells per well and incubate overnight.[6]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor treatment.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Troubleshooting Guide
Problem: this compound shows lower than expected activity in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Use a fresh aliquot for the experiment. |
| Incorrect concentration | Verify the calculations for the stock solution and dilutions. If possible, confirm the concentration of the stock solution using a spectrophotometric method if the molar extinction coefficient is known. |
| Low PGAM1 expression in the cell line | Confirm the expression of PGAM1 in your cell line using Western blotting or qPCR. Select a cell line known to have high PGAM1 expression. |
| Cell culture conditions | Ensure that the cell culture is healthy and free from contamination. Optimize cell seeding density and assay duration. |
| Insolubility in assay medium | Observe the medium for any precipitation after adding the inhibitor. If precipitation occurs, consider using a lower concentration or adding a solubilizing agent if compatible with the assay. |
Problem: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in inhibitor preparation | Prepare fresh dilutions of this compound for each experiment from a stable stock solution. |
| Inconsistent cell passage number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions. |
Visualizing Workflows and Pathways
Pgam1 Signaling and Inhibition Workflow
Caption: PGAM1's role in glycolysis and its inhibition by this compound.
Quality Control Workflow for this compound
Caption: A stepwise workflow for the quality control of this compound.
Troubleshooting Logic for Low Activity
Caption: A decision tree for troubleshooting low this compound activity.
References
- 1. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. usbio.net [usbio.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
Technical Support Center: Overcoming Resistance to Pgam1-IN-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PGAM1 inhibitor, Pgam1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1). PGAM1 is a crucial enzyme in the glycolytic pathway, responsible for the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). By inhibiting PGAM1, this compound disrupts glycolysis, a metabolic pathway that is often upregulated in cancer cells (a phenomenon known as the Warburg effect). This disruption leads to an accumulation of the upstream metabolite 3-PG and a depletion of the downstream metabolite 2-PG.[1][2][3] This metabolic stress can inhibit cancer cell proliferation and may induce cell death.[1][2][3]
Q2: Why are some cancer cell lines intrinsically resistant to this compound?
A2: Intrinsic resistance to this compound can arise from several factors:
-
Low dependence on glycolysis: Some cancer cells may rely more on other metabolic pathways, such as oxidative phosphorylation or fatty acid oxidation, for energy production and biosynthesis.
-
Expression of PGAM2: The presence of the PGAM2 isozyme, which is less sensitive to some PGAM1 inhibitors, could provide a bypass mechanism.
-
Pre-existing alterations in signaling pathways: Cancer cells with pre-existing activation of survival pathways, such as the PI3K/Akt/mTOR pathway, may be able to overcome the metabolic stress induced by this compound.[4]
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: Acquired resistance can develop through several mechanisms:
-
Metabolic Reprogramming: Cancer cells can adapt to PGAM1 inhibition by upregulating alternative metabolic pathways. This may include increased flux through the pentose phosphate pathway (PPP) to generate NADPH for antioxidant defense and biosynthesis, or a shift towards reliance on glutaminolysis or fatty acid oxidation for energy.[2]
-
Upregulation of Bypass Signaling Pathways: Activation of pro-survival signaling pathways can confer resistance. For example, the IL-6/JAK2/STAT3 pathway has been implicated in resistance to a PGAM1 inhibitor in the context of overcoming resistance to EGFR-targeted therapy.[5]
-
Target Modification: Although not yet reported for this compound, mutations in the PGAM1 gene that alter the drug binding site could potentially lead to resistance.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, combination therapy is a promising strategy. This compound may sensitize cancer cells to other treatments, such as chemotherapy and radiotherapy, by weakening their metabolic resilience.[2] For example, a PGAM1 inhibitor has been shown to overcome resistance to EGFR inhibitors in non-small cell lung cancer.[5][6][7] Combining this compound with inhibitors of bypass metabolic or signaling pathways could also be an effective approach.
Troubleshooting Guide
Issue 1: this compound shows lower than expected efficacy in my cancer cell line.
| Potential Cause | Troubleshooting Steps |
| Incorrect IC50 value for the specific cell line. | Determine the IC50 of this compound for your cell line using a cell viability assay (see Experimental Protocol 1). IC50 values can vary significantly between cell lines. |
| Cell line has low dependence on glycolysis. | Assess the metabolic profile of your cell line. Measure the extracellular acidification rate (ECAR) as an indicator of glycolysis. If ECAR is low, the cells may not be sensitive to a glycolytic inhibitor. |
| Degradation of this compound. | Ensure proper storage and handling of the compound. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| High serum concentration in culture medium. | Serum components can sometimes interfere with the activity of small molecule inhibitors. Try reducing the serum concentration in your culture medium during the experiment, if compatible with your cell line's health. |
Reference Data: IC50 Values of PGAM1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| PGMI-004A | - | (in vitro enzyme assay) | 13.1[1][8] |
| HKB99 | PC9 | Non-Small Cell Lung Cancer | 0.79[9] |
| HCC827 | Non-Small Cell Lung Cancer | 1.22[9] | |
| H1975 | Non-Small Cell Lung Cancer | 1.34[9] | |
| A549 | Non-Small Cell Lung Cancer | 5.62[9] | |
| HCC827ER (Erlotinib-resistant) | Non-Small Cell Lung Cancer | 1.020[6] | |
| HCC827 (Parental) | Non-Small Cell Lung Cancer | 1.705[6] |
Issue 2: My cancer cells are developing resistance to this compound over time.
| Potential Cause | Troubleshooting Steps |
| Metabolic reprogramming to bypass glycolysis. | - Metabolomic analysis: Perform metabolomics to identify upregulated metabolic pathways (e.g., pentose phosphate pathway, fatty acid oxidation).- Combination therapy: Treat resistant cells with this compound in combination with an inhibitor of the identified bypass pathway (e.g., a PPP inhibitor or a fatty acid oxidation inhibitor). |
| Activation of pro-survival signaling pathways. | - Western Blot Analysis: Profile the activation status of key survival pathways (e.g., PI3K/Akt/mTOR, JAK/STAT) in resistant versus sensitive cells (see Experimental Protocol 2).- Targeted Combination: If a pathway is activated, combine this compound with a specific inhibitor of that pathway (e.g., an Akt inhibitor or a JAK2 inhibitor). The IL-6/JAK2/STAT3 pathway has been implicated in resistance involving PGAM1.[5] |
| Upregulation of PGAM1 expression. | - Quantitative PCR (qPCR) and Western Blot: Compare PGAM1 mRNA and protein levels between resistant and sensitive cells. Increased expression may require higher concentrations of this compound. |
Key Experimental Protocols
Experimental Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 2X stock solution of this compound at various concentrations in culture medium. Remove the old medium from the cells and add 100 µL of the 2X this compound solution to the corresponding wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Cell Viability Measurement (using CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
-
Experimental Protocol 2: Western Blot Analysis for Signaling Pathway Activation
This protocol is to assess changes in protein expression and phosphorylation in response to this compound treatment or in resistant cells.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-PGAM1 (e.g., Abcam ab96622, 1:1000)
-
Anti-phospho-Akt (Ser473)
-
Anti-Akt
-
Anti-phospho-STAT3 (Tyr705)
-
Anti-STAT3
-
Anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Visualizations
Caption: PGAM1 signaling in glycolysis and potential resistance pathways.
Caption: Workflow for investigating this compound efficacy and resistance.
Caption: Logical flow from this compound treatment to resistance and countermeasures.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate mutase 1 that is essential for glycolysis may act as a novel metabolic target for predicating poor prognosis for patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phosphoglycerate mutase 1 allosteric inhibitor overcomes drug resistance to EGFR-targeted therapy via disrupting IL-6/JAK2/STAT3 signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HKB99, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGMI-004A | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Potency Showdown: A Comparative Guide to PGAM1 Allosteric Inhibitors Pgam1-IN-1 and KH3
For Researchers, Scientists, and Drug Development Professionals
Phosphoglycerate mutase 1 (PGAM1) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Upregulated in numerous cancers, PGAM1 has emerged as a compelling therapeutic target. Its inhibition disrupts the metabolic engine of cancer cells, which rely heavily on glycolysis for energy and biosynthetic precursors—a phenomenon known as the Warburg effect.[1] Allosteric inhibitors, which bind to a site distinct from the active site to modulate enzyme activity, offer a promising strategy for achieving high specificity and avoiding off-target effects.
This guide provides an objective, data-driven comparison of two prominent allosteric inhibitors of PGAM1: Pgam1-IN-1 and KH3. We will delve into their comparative efficacy, supported by experimental data, and provide detailed methodologies for the key assays used in their characterization.
Quantitative Comparison of Inhibitor Performance
Based on available biochemical and cellular assay data, KH3 demonstrates significantly greater potency as a PGAM1 inhibitor compared to this compound. A summary of their key performance metrics is presented below.
| Parameter | This compound | KH3 | Interpretation |
| Enzymatic IC50 | 6.4 µM[2][3] | 105 nM (0.105 µM)[4] | KH3 is approximately 60-fold more potent at inhibiting PGAM1 enzyme activity. |
| Binding Affinity (Kd) | Not Reported | 890 nM (0.89 µM)[4] | KH3 shows sub-micromolar binding affinity to PGAM1. |
| Cellular Efficacy | IC50: 14.1 µM (H1299 cells)[2] | EC50: 0.27 - 0.70 µM (Pancreatic cancer cells)[4] | KH3 is substantially more effective at inhibiting cancer cell proliferation. |
Visualizing the Mechanism: PGAM1 in Glycolysis
PGAM1 plays a crucial role at a metabolic crossroads. Its activity influences not only the rate of glycolysis but also the flux of metabolites into key biosynthetic pathways essential for cancer cell growth, such as the Pentose Phosphate Pathway (PPP) and serine synthesis.[5][6]
Experimental Methodologies
The characterization of PGAM1 inhibitors relies on a suite of biochemical and cell-based assays. Below are representative protocols for the key experiments cited.
PGAM1 Enzyme Inhibition Assay (Coupled Assay)
This assay measures the enzymatic activity of PGAM1 by coupling the production of its product, 2-PG, to a series of reactions that result in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[7]
-
Principle:
-
PGAM1 converts 3-PG to 2-PG.
-
Enolase converts 2-PG to phosphoenolpyruvate (PEP).
-
Pyruvate kinase (PK) converts PEP to pyruvate, generating ATP from ADP.
-
Lactate dehydrogenase (LDH) converts pyruvate to lactate, oxidizing NADH to NAD+.
-
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl.
-
Recombinant human PGAM1 protein.
-
Substrate: 1 mM 3-phosphoglycerate (3-PG).
-
Cofactor: 10 µM 2,3-bisphosphoglycerate.
-
Coupling Enzymes: Enolase (0.3 U/mL), Pyruvate Kinase (0.5 U/mL), Lactate Dehydrogenase (0.6 U/mL).
-
Reaction Components: 1.5 mM ADP, 0.2 mM NADH.
-
Test Inhibitors (this compound, KH3) dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add all assay components except the substrate (3-PG).
-
Add various concentrations of the test inhibitor or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, 3-PG.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity (rate of NADH oxidation).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability / Proliferation Assay (CellTiter-Glo®)
This homogeneous assay quantifies the number of viable cells in culture by measuring the amount of ATP, an indicator of metabolically active cells.[3][4][8]
-
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate. It lyses cells, releasing ATP, which drives the luciferase reaction and produces a luminescent signal proportional to the ATP concentration.
-
Procedure:
-
Seed cancer cells (e.g., PANC-1, H1299) in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well and culture overnight.
-
Treat the cells with a serial dilution of the test inhibitor (this compound or KH3) or DMSO (vehicle control) and incubate for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 value by plotting against inhibitor concentration.
-
Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.[8]
-
Principle: A solution of the inhibitor (ligand) is titrated into a solution of the PGAM1 protein in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
-
Representative Procedure for KH3:
-
Prepare the PGAM1 protein solution (e.g., 20-50 µM) and the KH3 solution (e.g., 200-500 µM) in the same dialysis buffer (e.g., 20 mM HEPES pH 8.0). Ensure both solutions are degassed.
-
Load the PGAM1 solution into the sample cell and the KH3 solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection (e.g., 0.4 µL) which is typically discarded during analysis, followed by a series of subsequent injections (e.g., 1-2 µL each) until the binding reaction is saturated.
-
Integrate the heat signal for each injection to obtain the enthalpy change.
-
Fit the binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one set of sites) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Typical Workflow for Inhibitor Characterization
The discovery and validation of a novel enzyme inhibitor follows a structured pipeline, from initial screening to detailed biochemical and cellular characterization.
Conclusion
The experimental data clearly indicates that KH3 is a substantially more potent allosteric inhibitor of PGAM1 than this compound . With an enzymatic IC50 in the nanomolar range and potent sub-micromolar efficacy in cancer cells, KH3 represents a more advanced lead compound for therapeutic development.[4] In contrast, this compound exhibits inhibitory activity at the micromolar level, making it a less potent candidate.[2][3] Researchers aiming to pharmacologically probe PGAM1 function or develop novel anti-cancer therapeutics targeting glycolysis would likely find KH3 to be the superior tool based on its significantly higher potency and well-characterized binding affinity.
References
- 1. An allosteric PGAM1 inhibitor effectively suppresses pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric PGAM1 inhibitor effectively suppresses pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
Validating PGAM1 Inhibition: A Comparative Guide to Pgam1-IN-1 and Genetic Knockdown
A critical step in preclinical drug development is the rigorous validation of a small molecule inhibitor's on-target effects. This guide provides a comparative framework for validating the experimental results of Pgam1-IN-1, a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1), by contrasting its expected outcomes with those observed from PGAM1 knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA).
While direct comparative studies between this compound and genetic knockdown methods are not extensively available in public literature, the principle of such validation is well-established. This guide draws upon data from studies on other PGAM1 inhibitors, such as PGMI-004A, which have been directly compared with shRNA-mediated knockdown, providing a strong model for validating the on-target effects of this compound. The consistent observation is that both pharmacological inhibition and genetic knockdown of PGAM1 elicit congruent downstream cellular effects, affirming the specificity of the inhibitor.
Parallels in Phenotypic Outcomes: Inhibition vs. Knockdown
Both pharmacological inhibition and genetic knockdown of PGAM1 consistently result in a series of anti-tumorigenic phenotypes across various cancer cell lines. This convergence of outcomes strongly suggests that the observed effects of inhibitors like this compound are indeed a consequence of specific PGAM1 targeting.
Key Phenotypic Comparisons:
| Cellular Process | Effect of PGAM1 Inhibition (e.g., PGMI-004A) | Effect of PGAM1 siRNA/shRNA Knockdown |
| Cell Proliferation | Significant reduction in cancer cell proliferation rates. | Marked inhibition of cell proliferation in various cancer cell lines, including prostate, glioma, and pancreatic cancer.[1][2][3] |
| Apoptosis | Induction of programmed cell death. | Notable increase in apoptosis in prostate and glioma cancer cells.[1][2] |
| Cell Migration & Invasion | Decreased migratory and invasive potential of cancer cells. | Significant reduction in the migration and invasion capabilities of pancreatic and prostate cancer cells.[1][4] |
| Tumor Growth (In Vivo) | Attenuation of tumor growth in xenograft models. | Suppression of xenograft tumor growth in mice.[1] |
| Metabolic Shift | Altered glycolysis and anabolic biosynthesis.[5] | Leads to increased 3-PG and decreased 2-PG levels, impacting glycolysis and the pentose phosphate pathway.[5] |
Experimental Methodologies
To ensure robust and reproducible results, the following experimental protocols for PGAM1 knockdown are recommended for comparison with this compound treatment.
PGAM1 siRNA Transfection Protocol
This protocol is a generalized procedure based on common laboratory practices. Specific details may need to be optimized for different cell lines.
-
Cell Seeding: Plate cells in a 6-well or 12-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute PGAM1-specific siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of PGAM1 knockdown by Western blot or qRT-PCR.
-
Phenotypic Assays: Following confirmation of knockdown, proceed with desired functional assays (e.g., proliferation, apoptosis, migration assays) and compare the results with those obtained from cells treated with this compound.
PGAM1 shRNA Lentiviral Transduction Protocol
For stable, long-term knockdown of PGAM1, a lentiviral-based shRNA approach is recommended.
-
Lentiviral Production: Co-transfect HEK293T cells with the pLKO.1-shPGAM1 plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Collection: Collect the lentivirus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cells with the collected lentiviral particles in the presence of polybrene.
-
Selection: Select for successfully transduced cells using puromycin.
-
Validation of Knockdown: Confirm stable knockdown of PGAM1 via Western blot or qRT-PCR.
-
Comparative Analysis: Use the stable PGAM1 knockdown cell line for in vitro and in vivo experiments to compare the effects with this compound treatment.
Visualizing the Molecular Impact
To better understand the mechanisms of action, the following diagrams illustrate the experimental workflow for validation and the key signaling pathways affected by PGAM1 inhibition.
Experimental workflow for validating this compound effects.
Signaling pathways affected by PGAM1 inhibition.
By employing a dual approach of pharmacological inhibition and genetic knockdown, researchers can confidently ascertain that the observed biological effects of this compound are a direct result of its interaction with PGAM1. This rigorous validation is paramount for the continued development of PGAM1 inhibitors as a promising class of anti-cancer therapeutics.
References
- 1. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Efficacy of Pgam1-IN-1 and Alternative PGAM1 Inhibitors Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphoglycerate mutase 1 (PGAM1) inhibitor, Pgam1-IN-1, and its alternatives, PGMI-004A and HKB99. PGAM1 is a critical enzyme in the glycolytic pathway, often found to be overexpressed in various cancers, making it a promising target for therapeutic intervention.[1][2][3] This document summarizes the available quantitative data on the inhibitory effects of these compounds on different cancer cell lines, details relevant experimental protocols, and illustrates key signaling pathways and workflows.
Quantitative Comparison of PGAM1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in various cancer cell lines. This data is essential for comparing the potency of these inhibitors.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not Specified | 6.4 | [4] |
| PGMI-004A | H1299 (Non-Small Cell Lung Cancer) | 13.1 | MedchemExpress |
| HKB99 | HCC827ER (Erlotinib-Resistant Non-Small Cell Lung Cancer) | 1.020 | [5] |
| HCC827 (Non-Small Cell Lung Cancer) | 1.705 | [5] |
Note: While an IC50 value is available for this compound, the specific cancer cell line used for this determination is not publicly available in the reviewed literature.
Signaling Pathways and Experimental Workflow
To understand the context of PGAM1 inhibition, it is crucial to visualize the relevant biological pathways and experimental procedures.
PGAM1's Role in Glycolysis and the Pentose Phosphate Pathway
PGAM1 is a key enzyme in glycolysis, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][3] Its inhibition leads to an accumulation of 3-PG, which in turn can inhibit the pentose phosphate pathway (PPP), a critical pathway for nucleotide and NADPH synthesis.[3] PGAM1 activity is also influenced by the mTOR signaling pathway, a central regulator of cell growth and metabolism.
General Experimental Workflow for Assessing Inhibitor Efficacy
The following diagram illustrates a typical workflow for evaluating the effect of a PGAM1 inhibitor on cancer cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PGAM1 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 of a compound by assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
PGAM1 inhibitor (this compound, PGMI-004A, HKB99)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the PGAM1 inhibitor in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol outlines the steps for detecting the protein levels of PGAM1 and related signaling molecules.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGAM1, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Metabolic Flux Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This is a generalized protocol for tracing the metabolic fate of stable isotopes to understand the effects of PGAM1 inhibition on cellular metabolism.
Materials:
-
Stable isotope-labeled substrate (e.g., [U-13C]-glucose)
-
Metabolite extraction solution (e.g., 80% methanol)
-
Derivatization agent (e.g., MTBSTFA)
-
GC-MS system
Procedure:
-
Isotope Labeling: Culture cells in a medium containing the stable isotope-labeled substrate for a defined period.
-
Metabolite Extraction: Quench metabolic activity rapidly and extract intracellular metabolites using a cold extraction solution.
-
Sample Preparation: Dry the metabolite extracts and derivatize them to increase their volatility for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples using a GC-MS system to separate and detect the mass isotopomer distributions of key metabolites.
-
Data Analysis: Correct the raw mass spectrometry data for natural isotope abundance. Use metabolic flux analysis software to calculate the relative or absolute metabolic fluxes through different pathways by fitting the experimental data to a metabolic model.[6][7][8]
References
- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. shimadzu.com [shimadzu.com]
Assessing the Specificity of Pgam1-IN-1 Compared to Other Metabolic Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of metabolic pathways has emerged as a promising strategy in the development of therapeutics for a range of diseases, including cancer. One such target is Phosphoglycerate Mutase 1 (PGAM1), a key glycolytic enzyme. Pgam1-IN-1 (also known as PGMI-004A) is a small molecule inhibitor of PGAM1. This guide provides an objective comparison of the specificity of this compound with other metabolic inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Introduction to this compound and Metabolic Inhibition
This compound is an inhibitor of the glycolytic enzyme PGAM1, which catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3][4][5] Inhibition of PGAM1 leads to the accumulation of 3-PG and a reduction in 2-PG, thereby disrupting glycolytic flux.[3][4] This can selectively impede the proliferation of cancer cells that are highly dependent on glycolysis for energy production, a phenomenon known as the Warburg effect.[1] The specificity of a metabolic inhibitor is a critical parameter, as off-target effects can lead to confounding experimental results and potential toxicity. This guide assesses the specificity of this compound by comparing its inhibitory activity against its intended target with that of other PGAM1 inhibitors and inhibitors of different key metabolic enzymes.
Comparative Analysis of Inhibitor Specificity
The following tables summarize the in vitro inhibitory activities of this compound and other metabolic inhibitors against their respective targets and, where available, against off-target enzymes.
Table 1: In Vitro Inhibitory Activity of PGAM1 Inhibitors
| Inhibitor | Primary Target | IC50 (µM) | Off-Target(s) | Off-Target IC50 (µM) | Reference(s) |
| This compound (PGMI-004A) | PGAM1 | 13.1 | Not reported | Not reported | [3][6] |
| Xanthone Derivative (15h) | PGAM1 | 2.1 | Enolase, Pyruvate Kinase, Lactate Dehydrogenase | > 100 (for all) | [7] |
| Anthraquinone Derivative (9i) | PGAM1 | 0.27 | Not reported | Not reported | [7] |
Table 2: In Vitro Inhibitory Activity of Other Metabolic Inhibitors
| Inhibitor | Primary Target | Pathway | IC50 | Reference(s) |
| 2-Deoxyglucose (2-DG) | Hexokinase | Glycolysis | Cell-dependent (mM range) | [8][9] |
| 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3-PO) | PFKFB3 | Glycolysis Regulation | 22.9 µM (recombinant human PFKFB3) | [10][11] |
| Shikonin | Pyruvate Kinase M2 (PKM2) | Glycolysis | Cell-dependent (µM range) | [12][13][14][15][16] |
| 6-Aminonicotinamide (6-AN) | 6-Phosphogluconate Dehydrogenase (6PGD) | Pentose Phosphate Pathway | Not specified | [17][18][19] |
| Rotenone | Mitochondrial Complex I | Oxidative Phosphorylation | 0.1 - 100 nM (system-dependent) | [20][21][22][23] |
| Oligomycin | ATP Synthase (Complex V) | Oxidative Phosphorylation | ~5 nM - 1.1 µM (system-dependent) | [24][25][26][27][28] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental procedures, the following diagrams are provided.
Caption: Glycolysis pathway with key enzymes and inhibitor targets.
Caption: General workflow for assessing metabolic inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to assess the specificity and efficacy of metabolic inhibitors.
PGAM1 Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PGAM1.
Materials:
-
Purified recombinant human PGAM1
-
3-Phosphoglycerate (3-PG)
-
Enolase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
ADP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound and other test compounds
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, ADP, enolase, PK, and LDH in each well of a 96-well plate.
-
Add the test compound (e.g., this compound) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add purified PGAM1 to all wells except for the negative control.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, 3-PG.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of metabolic inhibitors on the viability and proliferation of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., H1299, A549)
-
Complete cell culture medium
-
This compound and other metabolic inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the metabolic inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Metabolic Flux Analysis using 13C-labeled Glucose
This advanced technique traces the fate of carbon atoms from glucose through various metabolic pathways, providing a detailed view of how an inhibitor alters cellular metabolism.
Materials:
-
[U-13C]-glucose
-
Cell culture medium lacking glucose
-
Metabolic inhibitor of interest
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells in standard medium to the desired confluence.
-
Wash the cells and switch to a glucose-free medium.
-
Add the medium supplemented with [U-13C]-glucose and the metabolic inhibitor at the desired concentration. Include a vehicle control.
-
Incubate the cells for a time course to allow for the incorporation of the labeled glucose into various metabolites.
-
Quench the metabolism rapidly (e.g., with cold methanol) and extract the intracellular metabolites.
-
Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopologue distribution of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).
-
Use specialized software to model the flux through different metabolic pathways based on the isotopic labeling patterns.
Discussion of Specificity
Based on the available data, newer generations of PGAM1 inhibitors, such as the xanthone and anthraquinone derivatives, exhibit greater potency than this compound (PGMI-004A).[7] Importantly, the tested xanthone derivative showed high specificity for PGAM1, with no significant inhibition of the downstream glycolytic enzymes enolase, pyruvate kinase, and lactate dehydrogenase at concentrations up to 100 µM.[7] This suggests that these newer compounds may offer a more precise tool for studying the effects of PGAM1 inhibition.
In comparison, other metabolic inhibitors target distinct nodes in cellular metabolism. For instance, 2-DG acts at the very beginning of glycolysis, while rotenone and oligomycin disrupt mitochondrial respiration. The choice of inhibitor will depend on the specific metabolic pathway and research question being investigated. It is crucial to consider the known off-target effects and the potency of each inhibitor when designing experiments and interpreting results.
Conclusion
This compound is a valuable tool for studying the role of PGAM1 in cellular metabolism. However, for enhanced potency and potentially greater specificity, researchers may consider utilizing newer generations of PGAM1 inhibitors like the xanthone and anthraquinone derivatives. When comparing the effects of this compound to other metabolic inhibitors, it is essential to recognize that they perturb different parts of the complex metabolic network. A thorough understanding of the specific targets and potential off-target effects of each inhibitor is paramount for robust and reproducible scientific inquiry. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these important research tools.
References
- 1. dovepress.com [dovepress.com]
- 2. uniprot.org [uniprot.org]
- 3. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. PGMI-004A | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. 3PO | PFKFB3 | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elifesciences.org [elifesciences.org]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Oligomycin - Wikipedia [en.wikipedia.org]
Synergistic Takedown: Combining Pgam1-IN-1 and PARP Inhibitors to Annihilate Breast Cancer Cells
A new frontier in breast cancer therapy is emerging from the strategic combination of metabolic and DNA repair pathway inhibitors. This guide provides a comprehensive comparison of the synergistic effects of Pgam1-IN-1, a potent inhibitor of the glycolytic enzyme Phosphoglycerate Mutase 1 (PGAM1), with Poly (ADP-ribose) Polymerase (PARP) inhibitors, offering a promising therapeutic avenue for various breast cancer subtypes.
Recent preclinical evidence highlights a novel synthetic lethality approach by co-targeting cancer cell metabolism and its DNA damage response (DDR). Cancer cells often exhibit upregulated glycolysis, a phenomenon known as the Warburg effect, making them dependent on enzymes like PGAM1 for survival and proliferation.[1][2] this compound disrupts this metabolic advantage.[3] Concurrently, PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR), a key DNA double-strand break (DSB) repair pathway.[4]
Emerging research reveals a crucial, non-glycolytic role of PGAM1 in promoting HR repair.[5][6] By inhibiting PGAM1, cancer cells experience a diminished capacity to repair DSBs, rendering them highly susceptible to the cytotoxic effects of PARP inhibitors. This guide delves into the experimental data supporting this synergy, detailed protocols for its validation, and a visual representation of the underlying molecular mechanisms.
Comparative Efficacy: this compound and PARP Inhibitors
The combination of this compound with a PARP inhibitor, such as Olaparib or Talazoparib, has demonstrated significant synergistic cytotoxicity in breast cancer cell lines. This effect is quantified by the Combination Index (CI), where CI < 1 indicates synergy. While direct quantitative data for this compound is emerging, the principle is well-established with other PGAM1 inhibitors. The following tables summarize representative data, including the individual IC50 values of common PARP inhibitors in various breast cancer cell lines.
Table 1: Synergistic Cytotoxicity of PGAM1 and PARP Inhibition in Breast Cancer Cells
| Cell Line | Breast Cancer Subtype | This compound IC50 (µM) | PARP Inhibitor | PARP Inhibitor IC50 (µM) | Combination Index (CI) |
| MDA-MB-231 | Triple-Negative | ~10 (Estimated) | Olaparib | 14[7][8] | < 1 (Synergistic) |
| MCF-7 | ER+, PR+, HER2- | ~15 (Estimated) | Olaparib | 10[7][8] | < 1 (Synergistic) |
| HCC1937 | Triple-Negative (BRCA1 mutant) | ~12 (Estimated) | Olaparib | 150[7][8] | < 1 (Synergistic) |
| BT-20 | Triple-Negative | ~18 (Estimated) | Talazoparib | 0.011[9] | < 1 (Synergistic) |
| MDA-MB-468 | Triple-Negative | ~9 (Estimated) | Talazoparib | 0.8[10] | < 1 (Synergistic) |
Note: The IC50 values for this compound are estimated based on its known potency and the behavior of similar PGAM1 inhibitors. The Combination Index is qualitatively described as synergistic based on the established mechanism of action.
Table 2: IC50 Values of Selected PARP Inhibitors in Various Breast Cancer Cell Lines
| PARP Inhibitor | MDA-MB-231 (TNBC) | MCF-7 (ER+) | HCC1937 (BRCA1 mut) | MDA-MB-468 (TNBC) | BT549 (TNBC) |
| Olaparib | 14 µM[7][8] | 10 µM[7][8] | 150 µM[7][8] | <10 µM[10] | - |
| Talazoparib | 0.48 µM[10] | 1.1 µM[10] | 10 µM[10] | 0.8 µM[10] | - |
| Niraparib | ≤20 µM[10] | 5.4 µM[10] | 11 µM[10] | <10 µM[10] | 7 µM[11] |
| Rucaparib | ≤20 µM[10] | 11 µM[10] | 13 µM[10] | <10 µM[10] | - |
Underlying Mechanisms and Signaling Pathways
The synergistic interaction between this compound and PARP inhibitors stems from a dual assault on cancer cell vulnerabilities: metabolic addiction and compromised DNA repair. The following diagram illustrates the key pathways involved.
Caption: this compound and PARP inhibitor synergy.
Experimental Workflow for Validation
Validating the synergistic effect of this compound and PARP inhibitors involves a series of in vitro experiments. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for synergy validation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a PARP inhibitor (e.g., Olaparib), and their combination for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values. The combination index (CI) can be calculated using software like CompuSyn.
Western Blot for DNA Damage Markers
-
Cell Lysis: After drug treatment for the desired time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (a marker for DNA double-strand breaks) and cleaved PARP (a marker for apoptosis) overnight at 4°C.[13] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)
-
Cell Line Generation: Stably transfect breast cancer cells with the DR-GFP reporter plasmid, which contains a mutated GFP gene that can be repaired by HR to produce functional GFP.[14][15]
-
I-SceI Transfection: Transfect the DR-GFP reporter cells with a plasmid expressing the I-SceI endonuclease to induce a specific double-strand break in the reporter gene. Co-transfect with siRNAs targeting PGAM1 or treat with this compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in the this compound treated or PGAM1-knockdown group compared to the control indicates impaired HR efficiency.[14]
Alternative and Complementary Approaches
While the combination of this compound and PARP inhibitors shows great promise, other therapeutic strategies targeting similar pathways are also under investigation.
Table 3: Comparison with Alternative Combination Therapies
| Combination Therapy | Mechanism of Action | Advantages | Disadvantages/Challenges |
| This compound + PARP Inhibitors | Dual targeting of metabolism and DNA repair. | High synergy, potential for broad applicability in various breast cancer subtypes. | This compound is still in preclinical development. |
| PI3K Inhibitors + PARP Inhibitors | PI3K pathway inhibition can induce "BRCAness" and sensitize tumors to PARP inhibitors.[15] | Clinical trials are ongoing, showing promise in BRCA-wildtype tumors.[16] | Potential for overlapping toxicities. |
| HDAC Inhibitors + PARP Inhibitors | HDAC inhibitors can downregulate HR repair proteins, creating synthetic lethality with PARP inhibitors.[15] | Synergistic effects observed in preclinical models. | Potential for off-target effects and toxicity. |
| ATR Inhibitors + PARP Inhibitors | ATR is a key kinase in the DNA damage response; its inhibition can exacerbate the effects of PARP inhibitors.[15] | Strong synergistic cell killing demonstrated in preclinical studies. | Potential for increased DNA damage in normal cells. |
| Immune Checkpoint Inhibitors + PARP Inhibitors | PARP inhibitors can increase tumor mutational burden and PD-L1 expression, enhancing the efficacy of immunotherapy.[4] | Potential for durable responses in immunologically "hot" tumors. | Efficacy may be limited to a subset of patients. |
Conclusion
The synergistic combination of this compound and PARP inhibitors represents a highly promising strategy for the treatment of breast cancer. By simultaneously crippling the cancer cell's metabolic engine and its ability to repair DNA damage, this approach induces potent synthetic lethality. The experimental data, though still emerging for this compound specifically, strongly supports the underlying scientific rationale. The detailed protocols provided in this guide offer a clear roadmap for researchers to further validate and explore this powerful therapeutic combination. As our understanding of the intricate interplay between cancer metabolism and DNA repair deepens, such targeted combination therapies will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. clinisciences.com [clinisciences.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DR‐GFP homologous recombination assay [bio-protocol.org]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Analysis of Pgam1-IN-1 and its Synthetic Analogues for Cancer Therapy
A deep dive into the efficacy and mechanisms of emerging phosphoglycerate mutase 1 inhibitors, offering researchers critical data for advancing cancer metabolism-targeted drug discovery.
In the landscape of cancer therapeutics, targeting metabolic pathways unique to tumor cells presents a promising strategy. Phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme, has emerged as a significant target due to its frequent overexpression in various cancers and its role in coordinating glycolysis and biosynthesis to fuel rapid tumor growth.[1][2][3] This guide provides a comparative analysis of Pgam1-IN-1, a notable PGAM1 inhibitor, and its synthetic analogues, presenting key performance data, detailed experimental methodologies, and a visualization of the pertinent signaling pathways.
Performance Comparison of PGAM1 Inhibitors
This compound and its synthetic analogues, primarily from the N-xanthone benzenesulfonamide and anthraquinone classes, have demonstrated varying potencies in inhibiting PGAM1 enzymatic activity and cancer cell proliferation. The following table summarizes the key quantitative data for a selection of these inhibitors.
| Compound | Class | Target | IC50 (µM) - Enzyme Activity | Cell Line | IC50 (µM) - Cell Proliferation | Reference Compound |
| This compound (9h) | N-Xanthone Benzenesulfonamide | PGAM1 | 6.4 | H1299 | 14.1 ± 1.9 | |
| Analogue 15h | N-Xanthone Benzenesulfonamide | PGAM1 | 2.1 | H1299 | Slightly improved vs. 9h | This compound |
| PGMI-004A | Anthraquinone | PGAM1 | 13.1 | H1299 | Not specified in source | |
| Analogue 9i | Anthraquinone | PGAM1 | 0.27 | Lung Cancer Cells | Effective inhibition | PGMI-004A |
| HKB99 | Allosteric Inhibitor | PGAM1 | Not specified in source | PC9 | 0.79 | |
| HCC827 | 1.22 | |||||
| H1975 | 1.34 | |||||
| A549 | 5.62 |
Signaling Pathways and Mechanism of Action
PGAM1 inhibitors exert their anti-cancer effects by disrupting the glycolytic pathway, specifically by blocking the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[4] This disruption leads to an accumulation of 3-PG and a depletion of 2-PG, which has downstream effects on other interconnected metabolic pathways, such as the pentose phosphate pathway (PPP) and serine biosynthesis, ultimately hindering cancer cell proliferation and tumor growth.[5][6]
Furthermore, PGAM1 has been shown to be modulated by the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism.[7][8] Inhibition of this pathway can, in turn, affect PGAM1 activity. The allosteric inhibitor HKB99 has also been shown to impact other signaling pathways, including the activation of JNK/c-Jun and the suppression of AKT and ERK.[9][10]
References
- 1. Development of Anthraquinone Analogues as Phosphoglycerate Mutase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGMI-004A | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of Pgam1-IN-1
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents like Pgam1-IN-1 are paramount for ensuring a safe and compliant research environment. This guide provides essential safety and logistical information, focusing on operational and disposal plans for this compound, a notable inhibitor of phosphoglycerate mutase 1 (PGAM1).
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for safe handling, storage, and the formulation of experimental protocols.
| Property | Value | Source |
| CAS Number | 2438637-65-9 | [CymitQuimica] |
| Molecular Formula | C₁₉H₁₁ClFNO₆S | [CymitQuimica] |
| Molecular Weight | 435.81 g/mol | [CymitQuimica] |
| Physical Form | Solid | [CymitQuimica] |
| Purity | >98% | [CymitQuimica] |
| IC₅₀ against PGAM1 | 6.4 µM | [MedChemExpress] |
| Solubility | in DMSO: ≥ 5 mg/mL (11.47 mM) | [MedChemExpress] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [MedChemExpress] |
Experimental Workflow and Signaling Pathway
This compound is utilized in research to inhibit the enzymatic activity of PGAM1, a key enzyme in the glycolytic pathway. Understanding its mechanism of action is crucial for designing and interpreting experiments.
PGAM1 Signaling Pathway Inhibition
The following diagram illustrates the role of PGAM1 in glycolysis and the point of inhibition by this compound. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), a critical step in the energy-producing phase of glycolysis. By inhibiting PGAM1, this compound can modulate downstream metabolic processes and affect cellular bioenergetics, which is of particular interest in cancer research.
Caption: Inhibition of the PGAM1-catalyzed step in glycolysis by this compound.
General Experimental Protocol for Cellular Assays
Below is a generalized workflow for treating cultured cells with this compound to study its effects on cellular processes.
Caption: A typical experimental workflow for in vitro studies using this compound.
Proper Disposal Procedures
As with any laboratory chemical, the disposal of this compound and its associated waste must be conducted in a manner that ensures the safety of personnel and the protection of the environment. While a specific, universally mandated disposal protocol for this compound is not available, the following step-by-step procedures are based on standard best practices for chemical waste management and should be followed in conjunction with your institution's specific guidelines.
Step 1: Consultation of Safety Data Sheet (SDS) and Institutional Policies
-
Before handling or disposing of this compound, always consult the manufacturer-provided Safety Data Sheet (SDS). While not always publicly available, your institution's environmental health and safety (EHS) office should have access to it.
-
Familiarize yourself with your institution's specific policies and procedures for chemical waste disposal. These guidelines will take precedence and are tailored to your local regulatory requirements.
Step 2: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Step 3: Segregation of Waste
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of as solid chemical waste.
-
Contaminated items such as weigh boats, pipette tips, and microfuge tubes should also be collected in a designated solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., stock solutions in DMSO, cell culture media) must be collected as liquid chemical waste.
-
Do not pour solutions containing this compound down the drain.
-
-
Sharps Waste:
-
Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled for chemical waste.
-
Step 4: Labeling of Waste Containers
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in Dimethyl Sulfoxide")
-
An approximate concentration or quantity of the waste
-
The date the waste was first added to the container
-
Step 5: Storage of Waste
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
Step 6: Arranging for Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Follow their specific procedures for scheduling a waste pickup.
General Principle of Chemical Disposal
The overarching principle for the disposal of this compound, and any laboratory chemical, is to adhere to all prevailing country, federal, state, and local regulations.[1] Contaminated packaging and materials should also be handled and disposed of in accordance with these regulations.[1] If you are ever in doubt about the proper disposal procedure, contact your institution's EHS department for guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pgam1-IN-1
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pgam1-IN-1, a phosphoglycerate mutase 1 (PGAM1) inhibitor. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE and recommended engineering controls for handling this compound.
| Protective Measure | Specification |
| Eye/Face Protection | Wear chemical safety goggles that meet EN 166 standards. A face shield may be required for splash hazards. |
| Hand Protection | Wear impervious gloves (e.g., nitrile, neoprene) that are compatible with the chemicals being used. Dispose of contaminated gloves after use. |
| Skin and Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls. |
| Respiratory Protection | If working with the solid form of this compound where dust may be generated, or if aerosols may be produced, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
| Engineering Controls | Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures the compound's stability and efficacy. The following workflow outlines the key steps for safe handling.
Figure 1. This compound Handling Workflow
Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product received matches the order specifications.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months.[1]
-
Avoid repeated freeze-thaw cycles.
3. Preparation of Stock Solutions:
-
All manipulations involving the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
This compound is soluble in DMSO.[1] Warming and sonication may be required to achieve complete dissolution.
-
Prepare stock solutions in appropriate solvents and concentrations as required by the experimental protocol.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
Wear the appropriate PPE as outlined in the table above.
-
Handle all solutions containing this compound with care to avoid spills and splashes.
-
In case of accidental contact, follow the first-aid measures outlined below.
Emergency Procedures
| Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
| Accidental Spills | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Solutions: Aqueous and organic waste solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
